Methyl Acetate-d6
Description
Structure
3D Structure
Properties
IUPAC Name |
trideuteriomethyl 2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVLQRXCPHEJC-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Acetate-d6: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Acetate-d6 (perdeuterated methyl acetate) is a stable, non-radioactive isotopic analog of methyl acetate where all six hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts unique properties that make it an invaluable tool in various scientific disciplines, particularly in analytical and research chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl Acetate-d6, its synthesis, spectroscopic characterization, and its critical applications in research, with a focus on its utility for professionals in drug development.
Physicochemical Properties
The physical properties of Methyl Acetate-d6 are very similar to its non-deuterated counterpart, methyl acetate. The primary difference lies in its molecular weight, which is increased due to the presence of six deuterium atoms.
Table 1: Physical and Chemical Properties of Methyl Acetate-d6
| Property | Value | Source |
| Chemical Formula | C₃D₆O₂ | [1][2][3] |
| Molecular Weight | 80.12 g/mol | [1][2][3] |
| CAS Number | 32113-85-2 | [1][2] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Fragrant, fruity | [5] |
| Boiling Point | ~57 °C (135 °F) | [6][7][8] |
| Melting Point | ~-98 °C (-144 °F) | [5][6] |
| Density | ~0.932 g/cm³ at 20 °C | [5] |
| Solubility in Water | ~25% (20 °C) | [5] |
| Solubility in Organic Solvents | Miscible with most common organic solvents | [9] |
| Flash Point | -10 °C (14 °F) | [10][11] |
| Vapor Pressure | 173 mmHg at 20 °C | [5][7] |
Note: Some physical properties are approximated from the non-deuterated methyl acetate due to the limited availability of specific experimental data for the deuterated compound.
The deuteration of methyl acetate leads to a slight increase in its density compared to the non-deuterated form (0.932 g/cm³). The boiling and melting points are expected to be very close to those of methyl acetate. It is a highly flammable liquid and should be handled with appropriate safety precautions.[6][7][10]
Synthesis of Methyl Acetate-d6
The synthesis of Methyl Acetate-d6 typically involves the Fischer esterification of deuterated acetic acid with deuterated methanol in the presence of an acid catalyst.[12][13][14][15]
Caption: Major applications of Methyl Acetate-d6 in research.
-
NMR Solvent: While not as common as other deuterated solvents like chloroform-d or DMSO-d6, Methyl Acetate-d6 can be used as a non-protic solvent for NMR spectroscopy in specific applications where its solubility properties are advantageous. [16]* Isotopic Labeling in Metabolic Studies: Methyl Acetate-d6 can serve as a source of deuterated methyl groups for in vivo or in vitro metabolic studies. By tracing the incorporation of the deuterium label into metabolites, researchers can elucidate biosynthetic pathways and study the kinetics of metabolic processes.
-
Internal Standard for Mass Spectrometry: In quantitative analysis using mass spectrometry, such as in pharmacokinetic studies of drug candidates, Methyl Acetate-d6 can be used as an internal standard. Its chemical properties are nearly identical to the non-labeled compound, but it is easily distinguishable by its higher mass, allowing for accurate quantification.
-
Reaction Mechanism Studies: The kinetic isotope effect, where the rate of a reaction changes upon isotopic substitution, can be studied using Methyl Acetate-d6. This provides valuable insights into the mechanisms of chemical reactions, including those involved in drug metabolism and synthesis. [17]
Safety and Handling
Methyl Acetate-d6 is a highly flammable liquid and should be handled in a well-ventilated area, away from ignition sources. [6][18][19][20][21]It can cause serious eye irritation and may cause drowsiness or dizziness. [21]Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
Methyl Acetate-d6 is a versatile and valuable tool for researchers and scientists, particularly in the field of drug development. Its unique isotopic properties enable a wide range of applications, from serving as a specialized NMR solvent to being a crucial component in metabolic and mechanistic studies. A thorough understanding of its physical and chemical properties, synthesis, and spectroscopic characteristics is essential for its effective and safe utilization in the laboratory.
References
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Sciencemadness Wiki. (2018, May 5). Methyl acetate. Retrieved from [Link]
-
Istay Kimya. Applications Across Industries of Methyl Acetate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). METHYL ACETATE. Retrieved from [Link]
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Agilent. (2019, March 25). Methyl Acetate - Safety Data Sheet. Retrieved from [Link]
-
ISCRE.org. synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound Methyl acetate (FDB008125). Retrieved from [Link]
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Red Sea Energy. Methyl acetate. Retrieved from [Link]
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ChemBK. METHYL ACETATE-D6. Retrieved from [Link]
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Wikipedia. Methyl acetate. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2020, December 15). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Retrieved from [Link]
-
Scribd. Production of Methylacetate. Retrieved from [Link]
-
Chemsrc. methyl acetate-d6 | CAS#:32113-85-2. Retrieved from [Link]
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YouTube. (2023, May 2). Methyl Acetate Synthesis. Retrieved from [Link]
-
PubChem. Methyl Acetate-d6. Retrieved from [Link]
-
WIPO Patentscope. WO/1983/003825 PROCESS FOR THE PREPARATION OF METHYL ACETATE. Retrieved from [Link]
-
REMPEC. (2023, January 30). METHYL ACETATE. Retrieved from [Link]
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News. (2023, January 5). What Are the Uses of Methyl Acetate?. Retrieved from [Link]
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Altiras. (2024, March 8). Methyl Acetate's Industrial Use and Sustainable Innovation. Retrieved from [Link]
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MDPI. Characterizing the Drug-Release Enhancement Effect of Surfactants on Megestrol-Acetate-Loaded Granules. Retrieved from [Link]
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EMBL-EBI. (2016, December 15). methyl acetate (CHEBI:77700). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Methyl Acetate and its singly deuterated isotopomers in the interstellar medium. Retrieved from [Link]
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PENTA. (2025, April 23). Methyl acetate. Retrieved from [Link]
-
Chromservis. Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]
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An In-depth Technical Guide to Methyl Acetate-d6: Structure, Synthesis, and Applications in Advanced Research
This guide provides a comprehensive technical overview of Methyl Acetate-d6, a deuterated analog of methyl acetate, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and critical applications, with a focus on its role as an internal standard in quantitative analysis.
Introduction to Methyl Acetate-d6
Methyl Acetate-d6 (acetic-d3 acid, methyl-d3 ester) is a stable isotope-labeled form of methyl acetate where all six hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts a higher molecular weight without significantly altering the chemical properties of the molecule. This characteristic makes it an invaluable tool in various analytical and research applications, particularly in mass spectrometry-based quantification and as a tracer in metabolic studies. Its non-deuterated counterpart, methyl acetate, is a carboxylate ester with a characteristic fruity odor, used extensively as a solvent in paints, glues, and the pharmaceutical industry.[1][2][3][4][5]
Physicochemical Properties and Structural Elucidation
The key physicochemical properties of Methyl Acetate-d6 are summarized in the table below, alongside those of its non-deuterated form for comparison.
| Property | Methyl Acetate-d6 | Methyl Acetate |
| Molecular Formula | C3D6O2[6][7] | C3H6O2[1][8] |
| Molar Mass | 80.12 g/mol [6][7] | 74.08 g/mol [1][8] |
| Appearance | Colorless oil/liquid[6] | Colorless liquid[8][9] |
| Boiling Point | Not specified, but expected to be similar to Methyl Acetate | 56.9 °C[1][8] |
| Melting Point | Not specified, but expected to be similar to Methyl Acetate | -98 °C[1][8] |
| Density | Not specified, but expected to be slightly higher than Methyl Acetate | 0.932 g/cm³[1][8] |
| Solubility | Soluble in Chloroform and Methanol (slightly)[6] | Slightly soluble in water; miscible with organic solvents[1] |
| CAS Number | 32113-85-2[7][10] | 79-20-9[8][11] |
The structure of Methyl Acetate-d6 is identical to that of methyl acetate, with the exception of the isotopic substitution of hydrogen with deuterium on both the acetyl and methyl groups.
Caption: Chemical structure of Methyl Acetate-d6.
Synthesis and Isotopic Labeling
The industrial synthesis of methyl acetate is primarily achieved through the esterification of acetic acid with methanol, often utilizing a strong acid catalyst like sulfuric acid.[12] The reaction can be optimized using techniques such as reactive distillation to improve yield.[13][14][15]
For the synthesis of Methyl Acetate-d6, deuterated precursors are used. The general reaction is the esterification of acetic acid-d4 with methanol-d4.
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An In-Depth Technical Guide to Methyl Acetate-d6 (CAS: 32113-85-2) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl Acetate-d6, a deuterated isotropic analogue of methyl acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its application, supported by field-proven insights and detailed experimental protocols.
Introduction: The Significance of Deuteration in Analytical Chemistry
In the landscape of modern analytical chemistry and drug development, the strategic replacement of hydrogen atoms with their stable isotope, deuterium, offers profound advantages. This process, known as deuteration, can significantly enhance the metabolic stability of drug molecules, reduce dosing frequency, and improve safety profiles.[1] Methyl Acetate-d6 serves as a prime example of a deuterated compound that is invaluable in quantitative analysis due to its distinct mass and nuclear magnetic resonance properties.
The primary utility of Methyl Acetate-d6 lies in its role as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Its chemical similarity to a wide range of analytes, coupled with its mass difference, allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[2]
Physicochemical Properties: A Comparative Analysis
The substitution of protium (¹H) with deuterium (²H) in Methyl Acetate-d6 results in subtle yet significant alterations to its physicochemical properties compared to its non-deuterated counterpart, methyl acetate. Understanding these differences is crucial for its effective application.
| Property | Methyl Acetate (C₃H₆O₂) | Methyl Acetate-d6 (C₃D₆O₂) | Rationale for Difference |
| CAS Number | 79-20-9 | 32113-85-2 | Isotopic Substitution |
| Molecular Formula | C₃H₆O₂ | C₃D₆O₂ | Presence of Deuterium |
| Molecular Weight | 74.08 g/mol | 80.12 g/mol [4] | Increased mass of deuterium |
| Boiling Point | 57 °C[5] | Slightly higher than non-deuterated form | Stronger intermolecular forces due to lower vibrational frequency of C-D bonds |
| Density | 0.932 g/cm³[6] | Slightly higher than non-deuterated form | Increased molecular mass in the same volume |
| Appearance | Colorless liquid with a fragrant odor[7] | Colorless Oil[8] | Similar electronic structure |
| Solubility | Soluble in chloroform and methanol (slightly)[8] | Similar to non-deuterated form | Polarity remains largely unchanged |
| Stability | Volatile[8] | Similar to non-deuterated form | Chemical reactivity is similar |
Synthesis of Methyl Acetate-d6
The synthesis of Methyl Acetate-d6 typically involves the esterification of a deuterated carboxylic acid with a deuterated alcohol in the presence of an acid catalyst. A common and efficient method is the reaction of acetic acid-d4 with methanol-d4.
Reaction Principle: Fischer Esterification
The synthesis is based on the Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.
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Technical Guide: Methyl Acetate-d6 Molecular Weight & Isotopic Applications
Executive Summary
Methyl Acetate-d6 (CAS: 32113-85-2) is the fully deuterated isotopologue of methyl acetate, where all six hydrogen atoms are replaced by deuterium (
This guide details the physicochemical shifts caused by deuteration, the "Deuterium Switch" strategy in pharmacokinetics, and a self-validating synthesis protocol. It is designed for researchers requiring high-purity isotopic solvents or metabolic probes.
Part 1: Molecular Identity & Physicochemical Properties[2][5]
The substitution of Hydrogen-1 (
Comparative Data Table
| Property | Methyl Acetate (Protium) | Methyl Acetate-d6 (Deuterated) |
| Formula | ||
| CAS Number | 79-20-9 | 32113-85-2 |
| Molecular Weight | 74.08 g/mol | 80.12 g/mol |
| Exact Mass (Monoisotopic) | 74.0368 Da | 80.0744 Da |
| Boiling Point | 56.9 °C | ~56-57 °C (Negligible shift) |
| Density (approx) | 0.932 g/mL | ~1.01 g/mL (Calculated via molar volume) |
| NMR Silent Region | N/A |
The Mass Calculation Logic
The molecular weight difference is not random; it is a precise summation of the neutron addition.
-
Protium (
H): ~1.0078 amu -
Deuterium (
H): ~2.0141 amu -
Delta per atom: ~1.0063 amu
-
Total Shift:
amu.
Critical Insight: In Mass Spectrometry (MS), this +6 Da shift allows Methyl Acetate-d6 to serve as an ideal Internal Standard (IS) . It is chemically identical to the analyte during extraction but spectrally distinct in the mass analyzer, eliminating matrix effects.
Part 2: Synthesis & Manufacturing Protocol
Objective: Synthesize Methyl Acetate-d6 via Fischer Esterification using fully deuterated reagents. Mechanism: Acid-catalyzed condensation of Methanol-d4 and Acetic Acid-d4.
Synthesis Workflow (Graphviz)
Figure 1: Step-wise synthesis workflow for high-purity Methyl Acetate-d6.
Step-by-Step Protocol
Note: All glassware must be oven-dried to prevent H/D exchange with atmospheric moisture.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, combine Methanol-d4 (1.2 eq) and Acetic Acid-d4 (1.0 eq) .
-
Why Excess Methanol? To drive the equilibrium toward the ester product (Le Chatelier’s principle).
-
-
Catalysis: Slowly add catalytic amounts of Sulfuric Acid-d2 (
) .-
Caution: Use deuterated acid to prevent introducing protons (
H) into the system, which would lower isotopic purity.
-
-
Reflux: Heat the mixture to 60°C for 3 hours.
-
Isolation: Perform fractional distillation. Methyl Acetate-d6 forms a low-boiling azeotrope with methanol.[5]
-
Purification: Wash the distillate with
(heavy water) to remove unreacted methanol-d4, then dry over anhydrous and redistill.
Part 3: Applications in Drug Development (The Deuterium Switch)
The molecular weight of Methyl Acetate-d6 is most relevant when calculating the Kinetic Isotope Effect (KIE) .
Metabolic Stability & KIE
Carbon-Deuterium (C-D) bonds are significantly stronger than Carbon-Hydrogen (C-H) bonds due to the lower zero-point energy of the heavier isotope.
-
C-H Bond Energy: ~338 kJ/mol
-
C-D Bond Energy: ~342 kJ/mol
In drug development, if the metabolic breakdown of a methyl ester drug involves the cleavage of a C-H bond (e.g., oxidative demethylation by Cytochrome P450), replacing it with Methyl Acetate-d6 moieties can slow down metabolism.
Application Logic Diagram (Graphviz)
Figure 2: The "Deuterium Switch" strategy utilizing Methyl Acetate-d6 reagents to improve pharmacokinetic profiles.
Part 4: Analytical Validation Standards
To verify the molecular weight and identity of Methyl Acetate-d6, use the following self-validating checks.
NMR Validation ( H)
-
Standard Methyl Acetate: Shows singlets at
3.66 (OCH ) and 2.06 (CCH ). -
Methyl Acetate-d6: Should be NMR Silent in the proton channel.
-
Validation Pass: Presence of any peaks in these regions indicates incomplete deuteration (<99 atom % D).
Mass Spectrometry (MS)
-
Run a scan in Positive Ion Mode.
-
Target: Observe parent ion
at m/z 81.12 (approx) or molecular ion . -
Failure Mode: Significant peaks at m/z 74, 75, or 76 indicate contamination with non-deuterated isotopologues.
References
-
National Center for Biotechnology Information (NCBI). (2025). Methyl Acetate-d6 - PubChem Compound Summary. PubChem.[2][6] [Link]
-
Fisher Scientific. (n.d.). Methyl Acetate-d6 Product Specifications and Safety Data. [Link]
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Synthesis of deuterated methyl acetate
Technical Guide: Synthesis and Purification of Deuterated Methyl Acetate (
Executive Summary
Methyl Acetate-
This guide details two robust synthetic pathways: Acid-Catalyzed Fischer Esterification (scalable, cost-effective) and Acetyl Chloride Acylation (high-purity, anhydrous). It specifically addresses the critical challenge of breaking the methyl acetate-methanol azeotrope to achieve spectroscopic-grade purity.
Mechanistic Principles & Isotopic Considerations
The synthesis of deuterated esters relies on the equilibrium-driven reaction between a carboxylic acid and an alcohol. When using deuterated reagents (Acetic Acid-
-
Deuterium Exchange: The acidic protons (
and ) exchange rapidly. However, the carbon-bound deuteriums ( -) are non-exchangeable under standard acidic esterification conditions, preserving the isotopic integrity of the alkyl groups. -
Kinetic Isotope Effect (KIE): Secondary KIEs may slightly retard the reaction rate compared to protium reagents due to the greater stability of
bonds and increased steric bulk, but this is negligible for synthetic yield if reflux times are adequate.
Reaction Pathway A: Fischer Esterification
-
Equilibrium Constant (
): (favors ester, but requires water removal). -
Thermodynamics: Slightly exothermic.
Reaction Pathway B: Acyl Chloride Methanolysis
-
Characteristics: Irreversible, highly exothermic, anhydrous.
Experimental Protocols
Method A: Fischer Esterification (Scalable)
Best for: Large batch synthesis (>50g) where reagent cost is a factor.
Reagents:
-
Acetic Acid-
(Glacial, ) -
Methanol-
(Anhydrous, ) -
Sulfuric Acid (
, conc.) or p-Toluenesulfonic acid (PTSA) -
Calcium Chloride (
) or Magnesium Sulfate ( )
Protocol:
-
Stoichiometry: Charge a round-bottom flask (RBF) with Acetic Acid-
(1.0 equiv) and Methanol- (1.2 equiv). Note: A slight excess of methanol drives the equilibrium, but too much exacerbates the azeotrope separation. -
Catalysis: Slowly add conc.
(1-2 mol% relative to acid). Caution: Exothermic. -
Reflux: Attach a reflux condenser. Heat the mixture to gentle reflux (
) for 2–4 hours. -
Isolation (The Azeotrope Break):
-
Configure the apparatus for simple distillation.
-
Distill the product mixture. Collect the fraction boiling between
and . This distillate contains Methyl Acetate- , Methanol- , and . -
Crucial Step: Transfer the distillate to a separatory funnel.[1] Wash twice with saturated brine (NaCl) or saturated
solution .
-
-
Drying: Collect the organic (top) layer. Dry over anhydrous
for 30 minutes. Filter. -
Final Purification: Redistill the dried liquid. Collect the fraction at
.
Method B: Acetyl Chloride Acylation (High Purity)
Best for: Small scale (<20g), high-purity requirements, or when strictly anhydrous conditions are needed.
Reagents:
-
Acetyl Chloride-
-
Methanol-
-
Base trap (NaOH) for HCl neutralization
Protocol:
-
Setup: Equip a 3-neck RBF with a dropping funnel, a reflux condenser, and a gas outlet tube leading to a dilute NaOH trap (to neutralize DCl gas).
-
Chilling: Place Methanol-
(1.1 equiv) in the RBF and cool to in an ice bath. -
Addition: Add Acetyl Chloride-
(1.0 equiv) dropwise via the funnel.-
Observation: Vigorous evolution of DCl gas. The reaction is instantaneous.
-
-
Reflux: After addition, warm to room temperature, then reflux gently for 30 minutes to drive off residual DCl.
-
Purification:
-
No water washing is typically required if stoichiometry is precise.
-
Directly distill the mixture. The first fraction may contain unreacted acetyl chloride (bp
); discard this. -
Collect the main fraction at
.
-
Visualization of Workflows
Figure 1: Reaction Mechanism (Fischer Esterification)
The following diagram illustrates the deuterium-labeled pathway, highlighting the reversible protonation and nucleophilic attack.
Caption: Step-wise mechanism of acid-catalyzed esterification using fully deuterated reagents.
Figure 2: Process Flow for Isolation & Purification
This flowchart details the critical "Salting Out" technique required to break the methanol azeotrope in Method A.
Caption: Purification workflow emphasizing the removal of the methanol azeotrope via brine extraction.
Quality Control & Data Specifications
Upon isolation, the product must be characterized to confirm isotopic enrichment and chemical purity.
Table 1: Physicochemical Properties of Methyl Acetate-
| Property | Value (Protio Analog) | Value (Deutero | Note |
| Boiling Point | Minimal shift; distillation cut is critical. | ||
| Density ( | Significant increase due to mass of Deuterium. | ||
| Refractive Index | Useful for quick purity check. | ||
| Appearance | Clear, Colorless | Clear, Colorless |
Table 2: NMR Characterization Criteria
| Nucleus | Expected Signal | Impurity Flags |
| Silent (Residual solvent peak only) | Peaks at | |
| Singlets at | ||
| Carbonyl ( | Septet splitting arises from |
Safety & Handling
-
Flammability: Methyl acetate is highly flammable (Flash point:
). All distillations must be performed under inert atmosphere ( or Ar) if possible, or with rigorously sealed joints to prevent vapor leakage. -
Toxicity: Methanol-
metabolizes to Formaldehyde- and Formic Acid- in vivo, causing optic nerve damage. Handle in a fume hood. -
Hydrolysis: Deuterated esters are hygroscopic and prone to hydrolysis. Store over activated molecular sieves (3Å or 4Å) in a septum-sealed vial.
References
-
Fischer Esterification Mechanism & Kinetics
-
Azeotrope Separation Techniques
-
Use of Deuterated Compounds in Drug Discovery
-
Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 2023. Retrieved from
-
-
Acetyl Chloride Reactivity
-
Reactions of Acyl Chlorides with Alcohols.[3] Chemistry LibreTexts. Retrieved from
-
Sources
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- 3. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
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- 10. tandfonline.com [tandfonline.com]
- 11. aidic.it [aidic.it]
- 12. US4597834A - Separation of methyl acetate from methanol by extractive distillation - Google Patents [patents.google.com]
Technical Whitepaper: Stability Dynamics and Storage Protocols for Methyl Acetate-d6
Executive Summary
Methyl Acetate-d6 (
This guide addresses the critical stability challenges associated with Methyl Acetate-d6—specifically its susceptibility to moisture-induced hydrolysis and proton exchange. We present a self-validating storage protocol designed to maintain isotopic integrity over extended periods, ensuring reliable analytical data and synthetic reproducibility.
Physicochemical Profile
Understanding the physical deviations caused by deuteration is essential for accurate gravimetric preparation and shimming in NMR.
Table 1: Comparative Physicochemical Properties
| Property | Methyl Acetate (Protio) | Methyl Acetate-d6 (Deuterio) | Impact on Application |
| Formula | Mass shift in MS; Silent in | ||
| Molecular Weight | 74.08 g/mol | 80.12 g/mol | ~8.1% mass increase affects molarity calc. |
| Boiling Point | 56.9°C | ~56-57°C | High volatility; risk of concentration drift |
| Density (20°C) | 0.932 g/mL | ~1.00 - 1.02 g/mL* | Critical for NMR tube filling height/shimming |
| Dielectric Constant | 6.68 | ~6.6 | Affects solubility of polar analytes |
| Dipole Moment | 1.72 D | ~1.70 D | Solvent polarity remains comparable |
*Note: Deuterated solvents are typically 5-10% denser than their protio counterparts due to the mass difference of deuterium vs. hydrogen, despite similar molar volumes.
Stability Dynamics & Degradation Mechanisms
The stability of Methyl Acetate-d6 is governed by two primary failure modes: Hydrolysis and Isotopic Scrambling . Both processes are catalyzed by moisture, acids, and bases.
The Hydrolysis Cascade
Methyl Acetate-d6 is an ester. In the presence of ambient moisture, it undergoes hydrolysis, reverting to Acetic Acid-d3 (or d4) and Methanol-d3 (or d4). This reaction is autocatalytic; the formation of acetic acid lowers the pH, further accelerating the hydrolysis rate.
Kinetic Isotope Effect (KIE): While the secondary deuterium KIE (
Isotopic Scrambling (D/H Exchange)
Even without full hydrolysis, the presence of labile protons (from water or non-deuterated impurities) can lead to D/H exchange at the alpha-carbon (acetyl group).
-
Mechanism: Enolization allows the alpha-deuterons to exchange with protons in the medium.
-
Result: Appearance of unwanted pentets or multiplets in the
H-NMR spectrum around 2.0 ppm, obscuring analyte signals.
Degradation Pathway Diagram
Caption: Figure 1. Hydrolysis and exchange pathways. Note the autocatalytic feedback loop where generated acid accelerates further degradation.
Storage & Handling Protocols
To mitigate the risks identified above, a strict "Cold-Chain, Dry-Gas" protocol is required.
The "Golden Rules" of Storage
-
Temperature: Store at 4°C to -20°C . Lower temperatures significantly reduce the kinetic rate of hydrolysis and enolization.
-
Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen ). Argon is preferred as it is heavier than air and forms a better blanket over the liquid surface.
-
Container: Amber glass vials with PTFE-lined septa or caps. Avoid polyethylene (PE) bottles as they are permeable to solvent vapors over time.
-
Desiccation: Secondary containment in a desiccator with active desiccant (e.g.,
or Molecular Sieves) is recommended for long-term storage.
Handling Workflow
Because Methyl Acetate-d6 is hygroscopic and volatile, handling must minimize atmospheric exposure.[1]
Caption: Figure 2. Optimized handling workflow to prevent moisture condensation and isotopic degradation.
Critical Step - Equilibration: Never open a cold bottle of Methyl Acetate-d6 immediately upon removal from the freezer. Condensation will form instantly on the cold liquid surface, introducing water. Allow the vessel to reach room temperature in a desiccator before opening.
Quality Control & Validation
Before using Methyl Acetate-d6 for critical experiments, validate its purity.
H-NMR Validation
-
Protocol: Acquire a standard proton spectrum (1 scan is usually sufficient for bulk solvent check, but 8-16 scans reveal impurities).
-
Acceptance Criteria:
-
Residual Solvent Peak: Quintet at ~2.05 ppm (in
). -
Water Peak: Broad singlet, chemical shift varies with concentration/temperature.
-
Methanol Impurity: Look for singlets at ~3.3 ppm (methyl) and ~4.8 ppm (hydroxyl) if non-deuterated methanol is present, or lack thereof if fully deuterated (requires
H-NMR or checking for sidebands). -
Acetic Acid Impurity: Broad singlet >10 ppm.
-
Water Content (Karl Fischer)
-
Method: Coulometric Karl Fischer titration.
-
Limit: < 0.05% (500 ppm) is standard. > 0.1% indicates compromised seal integrity.
-
Note: Ketones and esters can sometimes interfere with standard KF reagents; ensure reagents suitable for ketones/aldehydes are used if side-reactions are suspected, though methyl acetate is generally stable in standard KF media for short durations.
References
-
PubChem. Methyl Acetate-d6 Compound Summary (CID 101869369). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Methyl Acetate. United States Department of Labor. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Cost and Application of Methyl Acetate-d6 for Researchers and Drug Development Professionals
Introduction
In the precise world of analytical chemistry and pharmaceutical development, the tools and reagents chosen can dictate the success or failure of an entire research program. Among these, stable isotope-labeled compounds hold a place of particular importance. Methyl Acetate-d6 (CD₃COOCD₃), the fully deuterated analog of methyl acetate, is a prime example of a reagent whose high cost is intricately linked to its indispensable value. This guide provides an in-depth analysis of the cost of Methyl Acetate-d6, delves into the scientific and manufacturing rationale behind its price, and presents its critical applications, thereby offering researchers and drug development professionals a comprehensive framework for understanding its cost-value proposition.
Section 1: Market Cost Analysis of Methyl Acetate-d6
The procurement of Methyl Acetate-d6 is a significant consideration for any laboratory budget. Unlike its non-deuterated counterpart, which is a bulk commodity chemical, Methyl Acetate-d6 is a specialty reagent produced in small quantities for high-value applications. The price is dictated by factors including isotopic purity (typically ≥99 atom % D), the quantity purchased, and the supplier.
A survey of prominent chemical suppliers reveals a consistent price point in the hundreds of dollars per gram.
| Supplier | Product Number | Quantity | Isotopic Purity | List Price (USD) | Price per Gram (USD) |
| C/D/N Isotopes | D-0213 | 1 g | 99 atom % D | $378.00 | $378.00 |
| C/D/N Isotopes | D-0213 | 0.5 g | 99 atom % D | $226.00 | $452.00 |
| Fisher Scientific (for Toronto Research Chemicals) | TRCM27535210MG | 10 mg | Not Specified | ~$80.00 (€74.15) | ~$8,000.00 |
| LGC Standards | TRC-M275352 | 10 mg, 50 mg, 100 mg | Not Specified | Price on Request | Not Available |
| Note: Prices are subject to change and may vary based on institutional contracts. The price for Fisher Scientific is converted from EUR and is approximate. |
The staggering difference in cost compared to standard methyl acetate is a direct reflection of the complexity involved in its synthesis and its specialized end-use.
| Compound | Grade | Typical Price per Kilogram (USD) | Price per Gram (USD) | Relative Cost Factor |
| Methyl Acetate | Technical/Bulk | ~$2.00 | $0.002 | 1x |
| Methyl Acetate-d6 | Research/NMR Grade | ~$378,000.00 | $378.00 | ~189,000x |
The primary drivers behind this cost are visualized below.
Caption: Key Factors Influencing the Cost of Methyl Acetate-d6.
Section 2: The Deuterium Premium: A Bottom-Up Cost Analysis
The high price of Methyl Acetate-d6 is not arbitrary; it is a direct consequence of the cost of its deuterated starting materials and the rigorous processes required for its manufacture.
The standard synthesis for methyl acetate is the Fischer esterification of acetic acid with methanol, catalyzed by a strong acid.[1][2] To produce Methyl Acetate-d6, this synthesis must be performed with deuterated precursors: Acetic Acid-d4 and Methanol-d4. These precursors are themselves expensive specialty chemicals.
| Deuterated Precursor | Supplier | Quantity | List Price (USD) | Price per Gram (USD) |
| Acetic Acid-d4 (>99.5%) | Cambridge Isotope Laboratories | 10 g | $145.00 | $14.50 |
| Acetic Acid-d4 (>99.5%) | Fisher Scientific (Acros) | 5 g | $69.75 | $13.95 |
| Methanol-d4 (>99.5%) | Oakwood Chemical | 5 g | $34.00 | $6.80 |
| Methanol-d4 (>99.95%) | Cambridge Isotope Laboratories | ~4 g (10x0.5mL) | $272.00 | ~$68.00 |
Note: Prices are subject to change and reflect catalog values.
Even at the most basic level, the raw material cost for a hypothetical 1-gram synthesis of Methyl Acetate-d6 (MW: 80.12) from Acetic Acid-d4 (MW: 64.08) and Methanol-d4 (MW: 36.07) is substantial. Beyond this, the process involves specialized equipment to handle small volumes, rigorous purification steps (e.g., fractional distillation) to achieve high chemical purity, and extensive Quality Control (QC) analysis. QC is paramount, as the end-user must be assured of the isotopic enrichment (e.g., 99.5 atom % D), which is verified by techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). These steps add significant labor and instrumentation costs.
Caption: Synthesis and Quality Control Workflow for Methyl Acetate-d6.
Section 3: Justifying the Investment: High-Value Applications
The high cost of Methyl Acetate-d6 is justified by its enabling role in two critical analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Imperative for Deuterated Solvents in NMR Spectroscopy
In ¹H (proton) NMR spectroscopy, the sample is dissolved in a solvent. If a standard, proton-containing solvent like methyl acetate were used, the sheer number of solvent protons would generate a massive signal that would completely obscure the signals from the analyte of interest.[3][4] By replacing hydrogen atoms with deuterium (²H), this problem is eliminated. Deuterium resonates at a completely different frequency and is "invisible" in a standard ¹H NMR experiment.[5]
There is a second, equally critical reason: the field-frequency lock. Modern NMR spectrometers rely on the deuterium signal from the solvent to stabilize, or "lock," the magnetic field.[1][6] This lock system continuously corrects for minute drifts in the magnetic field, ensuring that spectra are stable and reproducible over the course of long experiments.[6] Without a deuterated solvent, this lock is not possible, leading to poor quality, unreliable data.
The Gold Standard: Stable Isotope-Labeled Internal Standards in Mass Spectrometry
In drug development, researchers must accurately quantify the concentration of a drug candidate in complex biological matrices like blood plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this task due to its sensitivity and specificity. However, the accuracy of LC-MS/MS can be compromised by two major factors: variable sample recovery during extraction and matrix effects, where other components in the plasma suppress or enhance the ionization of the drug, leading to an incorrect reading.[7][8]
The most robust solution to these problems is the use of a stable isotope-labeled (SIL) internal standard.[2][9] An ideal SIL internal standard is the analyte itself, but with several atoms (like hydrogen) replaced by their heavy isotopes (like deuterium). Methyl Acetate-d6 can serve as an excellent internal standard for the quantification of methyl acetate or other structurally similar small molecules.
The key principle is that the SIL internal standard has virtually identical chemical and physical properties to the analyte.[9] It co-elutes during chromatography and experiences the exact same extraction losses and matrix effects.[7] By adding a known amount of the SIL internal standard to every sample at the very beginning of the process, one can use the ratio of the analyte's MS signal to the internal standard's MS signal for quantification. This ratio remains constant regardless of variations in recovery or matrix effects, thus ensuring highly accurate and precise results.[8]
Section 4: Field-Proven Protocol: Quantifying a Small Molecule by LC-MS/MS
This protocol describes a self-validating system for the quantification of a hypothetical small molecule analyte, "Analyte X," in human plasma, using Methyl Acetate-d6 as an internal standard for a structurally similar metabolite or fragment. This approach is fundamental in preclinical and clinical pharmacokinetic studies.
Objective: To accurately determine the concentration of Analyte X in human plasma samples.
Rationale for Key Choices:
-
Internal Standard (IS): Methyl Acetate-d6 is chosen as a stand-in for a deuterated version of a small, volatile metabolite of Analyte X. Using a SIL IS is critical to correct for any variability during the sample preparation and analysis, which is a known challenge in complex matrices like plasma.[7]
-
Sample Preparation: Protein precipitation is a rapid and effective method to remove the bulk of plasma proteins, which can interfere with the analysis.
-
Detection: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity, ensuring that the signals detected are truly from Analyte X and the IS.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Analyte X in methanol.
-
Prepare a 1 mg/mL stock solution of Methyl Acetate-d6 (Internal Standard, IS) in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Create a series of working solutions of Analyte X by serial dilution of the stock solution with methanol.
-
Prepare a working IS solution by diluting the IS stock solution to 100 ng/mL in methanol.
-
To create calibration standards, spike 50 µL of blank human plasma with the appropriate Analyte X working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of each calibrator, QC, and unknown plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution to every tube (except for "double blank" samples).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode.
-
MRM Transitions: Monitor a specific precursor-to-product ion transition for Analyte X and for Methyl Acetate-d6 (e.g., for Methyl Acetate-d6, monitor the transition of its protonated molecular ion [M+H]⁺ m/z 81.1 → fragment ion).
-
-
Data Analysis:
-
Integrate the peak areas for both Analyte X and the IS.
-
Calculate the Peak Area Ratio (Analyte X Area / IS Area) for each sample.
-
Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
-
Determine the concentration of Analyte X in the QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Caption: Experimental Workflow for LC-MS/MS Quantification.
Conclusion
Methyl Acetate-d6 is a powerful enabling reagent for modern chemical and pharmaceutical analysis. While its per-gram cost is exceptionally high compared to its non-deuterated form, this price is a direct reflection of expensive raw materials and a complex, low-volume manufacturing and quality control process. For researchers and drug developers, the investment is unequivocally justified by the unparalleled data quality it provides. Whether by eliminating overwhelming solvent signals in NMR or by providing the basis for highly accurate quantification in mass spectrometry, Methyl Acetate-d6 delivers the analytical certainty required to make multi-million dollar decisions in the development of new medicines.
References
-
Univar Solutions. Methyl Acetate High Purity. [Link]
-
Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis. [Link]
-
Ernst, L. (2014). Response to "Why it is necessary to used deuterated solvents for NMR experiments?". ResearchGate. [Link]
-
Bureau International des Poids et Mesures. (2019). qNMR Internal Standard Reference Data (ISRD). [Link]
-
Gao, H., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Unknown Author. The use of internal standards for macromolecule quantification by LC-MS. [Link]
-
Pelczer, I. (2013). NMR Spectroscopy in Nondeuterated Solvents (No-D NMR): Applications in the Undergraduate Organic Laboratory. Journal of Chemical Education. [Link]
-
Oakwood Chemical. Methanol-D4 >99.5%. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]
-
UCHEM. (2023). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
-
Resolve Mass Spectrometry. (2023). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. [Link]
-
Chen, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]
-
Trading Economics. Methanol Price. [Link]
-
Business Analytiq. Acetic Acid price index. [Link]
Sources
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- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myuchem.com [myuchem.com]
- 6. youtube.com [youtube.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
Methodological & Application
Application Notes & Protocols: Methyl Acetate-d6 as a Versatile Solvent for the Analysis of Polar Analytes
Abstract
In the landscape of analytical chemistry, particularly within pharmaceutical and drug development sectors, solvent selection is a critical parameter that dictates the quality and reliability of experimental outcomes. Deuterated solvents are indispensable for Nuclear Magnetic Resonance (NMR) spectroscopy, and their utility can extend to other analytical workflows, such as Mass Spectrometry (MS).[1][2] This document provides a comprehensive technical guide on the application of Methyl Acetate-d6 (MeOAc-d6) as a solvent for moderately polar analytes. We will explore the physicochemical rationale behind its use, present detailed protocols for sample preparation in NMR and LC-MS, and offer insights into its advantages in integrated analytical workflows.
Introduction: The Case for Methyl Acetate-d6
Methyl Acetate (MeOAc) is a carboxylate ester known for its characteristic pleasant odor and utility as a solvent.[3] Classified as a weakly polar and aprotic solvent, it occupies a valuable intermediate position in the polarity spectrum, making it an excellent candidate for dissolving a wide range of organic compounds.[4] Its deuterated isotopologue, Methyl Acetate-d6, retains these favorable solvent properties while replacing hydrogen atoms with deuterium. This substitution is critical for modern NMR spectroscopy, as it eliminates large, interfering solvent signals from ¹H NMR spectra, allowing the much smaller signals from the analyte to be clearly observed.[5][6]
The primary advantages of using deuterated solvents in NMR are threefold:
-
Minimizing Solvent Interference : By replacing protons with deuterium, the solvent becomes "invisible" in the ¹H NMR spectrum, preventing the massive solvent peak from obscuring analyte signals.[2][6]
-
Providing a Lock Signal : Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize, or "lock," the magnetic field, which corrects for field drift and ensures high spectral resolution and accuracy.[2][5][6]
-
Improving Spectral Resolution : The presence of a deuterated medium can reduce proton exchange interference, leading to more stable chemical shifts and coupling constants.[2]
Beyond NMR, the use of MeOAc-d6 offers a unique advantage in streamlined analytical workflows where a single, prepared sample can be analyzed by both NMR and MS, ensuring consistency and saving valuable sample material.
Physicochemical Properties and Solvent Characteristics
Understanding the properties of MeOAc-d6 is essential for its effective application. While data for the deuterated form is sparse, the physical properties are very similar to its non-deuterated counterpart.
| Property | Value | Source |
| Chemical Formula | C₃D₆O₂ | N/A |
| Molar Mass | ~80.12 g/mol | [7] (Calculated) |
| Appearance | Colorless liquid | [3] |
| Boiling Point | ~57 °C | [8][9] |
| Melting Point | -98 °C | [3] |
| Density | ~1.02 g/cm³ (Calculated) | [3] (Non-deuterated: 0.932 g/cm³) |
| Polarity | Weakly Polar, Aprotic | [4] |
| Water Solubility | 244 g/L (20 °C) | [8] |
Methyl acetate is classified as a weakly polar, aprotic solvent.[4] The term "aprotic" signifies that it lacks O-H or N-H bonds and therefore cannot act as a hydrogen bond donor.[10] This characteristic is crucial as it prevents unwanted interactions or reactions with sensitive functional groups on the analyte. Its moderate polarity makes it an effective solvent for compounds that are not soluble in highly non-polar solvents like hexane but may precipitate in highly polar protic solvents like water or methanol.
Application Note I: High-Resolution NMR Spectroscopy
3.1. Rationale for Use
Methyl Acetate-d6 is an excellent choice for NMR analysis of organic molecules with moderate polarity, such as many small-molecule drug candidates, natural products, and synthetic intermediates. It provides good solubility for a range of compounds and has a simple residual peak signature in the ¹H NMR spectrum that does not typically interfere with the main regions of interest.
3.2. Experimental Protocol: Sample Preparation for ¹H NMR
This protocol describes the preparation of a small molecule analyte for standard ¹H NMR analysis.
Materials Required:
-
Methyl Acetate-d6 (≥99.5% D)
-
Analyte (e.g., a synthetic intermediate, ~5-10 mg)
-
High-precision analytical balance
-
5 mm NMR tubes
-
Pasteur pipettes or microliter syringe
-
Vortex mixer
-
Syringe filter (0.22 µm, PTFE or similar)
Step-by-Step Methodology:
-
Weigh the Analyte: Accurately weigh approximately 5-10 mg of the dry analyte directly into a clean, dry vial. The exact mass should be recorded for any subsequent concentration calculations.
-
Causality: Precise measurement is crucial for quantitative NMR (qNMR) or for creating samples of known concentration for other assays.
-
-
Add the Solvent: Using a clean pipette or syringe, add approximately 0.6-0.7 mL of Methyl Acetate-d6 to the vial containing the analyte.
-
Promote Dissolution: Securely cap the vial and gently vortex for 30-60 seconds to facilitate the dissolution of the analyte. Visually inspect the solution against a bright background to ensure no solid particles remain.
-
Causality: Vortexing provides mechanical agitation to overcome the lattice energy of the solid analyte and promote solvation, ensuring a homogeneous solution required for high-resolution NMR.
-
-
Filter the Sample (If Necessary): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter directly into a clean, properly labeled 5 mm NMR tube.
-
Trustworthiness: This step is critical for preventing solid impurities from degrading the spectral quality (i.e., shimming) and potentially damaging the sensitive NMR probe. A self-validating system requires a homogenous, particle-free sample.
-
-
Transfer to NMR Tube: If the solution was clear after vortexing, use a clean Pasteur pipette to transfer the solution into the NMR tube.
-
Cap and Label: Securely cap the NMR tube, ensuring it is properly labeled with a unique identifier. The sample is now ready for NMR analysis.
3.3. Expected Results & Data Interpretation
Upon acquiring the ¹H NMR spectrum, you should observe sharp, well-resolved signals corresponding to your analyte. A small residual, non-deuterated solvent peak for methyl acetate (CHD₂COOCD₃) will be present. This peak is typically a multiplet and serves as an excellent internal reference if its chemical shift is known for the specific spectrometer conditions.
Application Note II: Integrated Workflow with Mass Spectrometry
4.1. Rationale for Use
In drug discovery and development, obtaining both structural (NMR) and mass (MS) data from the same sample is highly efficient. Methyl Acetate-d6 is suitable for this purpose due to its volatility and miscibility with common mobile phases used in liquid chromatography (LC), such as acetonitrile and methanol.[11] While deuteration is not required for MS, using the same solvent stock eliminates variability and conserves the sample.
4.2. Experimental Protocol: Sample Preparation for LC-MS Analysis
This protocol assumes the analyte is already dissolved in Methyl Acetate-d6, for instance, from the remainder of the NMR sample.
Materials Required:
-
Analyte solution in Methyl Acetate-d6 (from Protocol 3.2)
-
LC-MS grade acetonitrile and/or methanol
-
LC-MS grade water with 0.1% formic acid
-
Autosampler vials with septa caps
-
Microliter syringe
Step-by-Step Methodology:
-
Retrieve Sample: Take the analyte solution previously prepared in Methyl Acetate-d6.
-
Dilute the Sample: Perform a serial dilution to achieve the desired concentration for LC-MS analysis (typically in the low µg/mL to ng/mL range). Dilute the sample using a solvent mixture that mirrors the initial mobile phase conditions of your LC method (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Causality: Dilution is necessary to avoid saturating the MS detector and to ensure good chromatographic peak shape. Using a mobile-phase-like diluent prevents solvent mismatch effects that can distort chromatography.
-
-
Transfer to Autosampler Vial: Transfer the final diluted solution into a properly labeled autosampler vial and seal with a septum cap.
-
Analyze: Place the vial in the autosampler tray of the LC-MS system and run the appropriate analytical method.
Visualization of the Integrated Workflow
The following diagram illustrates the efficient, integrated workflow for analyzing a polar analyte using a single sample preparation event with Methyl Acetate-d6.
Caption: Integrated workflow for NMR and MS analysis using Methyl Acetate-d6.
Safety and Handling
Methyl Acetate is a highly flammable liquid and vapor.[4] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of inhalation, move to fresh air.[9]
References
-
SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Available at: [Link]
-
LookChem. METHYL ACETATE. Available at: [Link]
-
WIPO Patentscope. WO/1983/003825 PROCESS FOR THE PREPARATION OF METHYL ACETATE. Available at: [Link]
-
Be Atex. Methyl acetate / C₃H₆O₂. Available at: [Link]
-
American Chemical Society. (2025, November 10). Methyl acetate. Available at: [Link]
-
Uranus Chemical. (2024, November 10). Exploring Applications and Benefits of Deuterated Solvents in Chemical Research. Available at: [Link]
-
ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments? Available at: [Link]
-
Asian Journal of Research in Chemistry. Physical Properties of liquids. Available at: [Link]
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]
-
ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? Available at: [Link]
- Google Patents. EP0105885A1 - Process for the preparation of methyl acetate.
-
PubChem - NIH. Methyl Acetate-d6. Available at: [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]
-
CIL Isotypes. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
ResearchGate. Preparation of high purity methyl acetate by reactive rectification. Available at: [Link]
-
MDPI. Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. Available at: [Link]
-
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Application Note: A Protocol for the Preparation, Verification, and Management of Methyl Acetate-d6 Analytical Standards
Introduction: The Role of Deuterated Internal Standards
In modern analytical science, particularly within pharmaceutical and biomedical research, stable isotope-labeled compounds are indispensable tools. Methyl Acetate-d6, in which the six hydrogen atoms of the methyl groups are replaced with deuterium, serves as an ideal internal standard (IS) for the quantification of its non-labeled counterpart, methyl acetate. The key advantage lies in its chemical and physical properties, which are nearly identical to the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass (due to the deuterium atoms) allows it to be distinguished from the native analyte by a mass spectrometer.
The preparation of accurate standards is the foundation of any quantitative assay. Errors in standard concentration directly translate to errors in the final reported results. Therefore, a robust, self-validating protocol is not merely a suggestion but a necessity for data integrity. This guide explains the causality behind each step, ensuring the resulting standards are suitable for their intended purpose, a core principle of analytical method validation.[1][2]
Sourcing and Initial Assessment of Methyl Acetate-d6
The quality of the final working standards is fundamentally dependent on the quality of the starting material.
-
Procurement: Always source Methyl Acetate-d6 from a reputable supplier that provides a comprehensive Certificate of Analysis (CoA). The CoA is the primary document establishing the material's identity and purity.
-
CoA Verification: Upon receipt, critically review the CoA for the following parameters:
-
Chemical Purity: Typically determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR). This value indicates the percentage of the material that is methyl acetate (both deuterated and any residual non-deuterated forms).
-
Isotopic Purity (or Deuteration Degree): This is the most critical parameter. It specifies the percentage of the molecule that is fully deuterated (d6). High isotopic purity (typically >98%) is essential to prevent signal interference from the standard at the mass of the non-labeled analyte.
-
Water Content: Deuterated solvents are often hygroscopic, readily absorbing moisture from the atmosphere.[3] Water content is usually measured by Karl Fischer titration and should be minimal.
-
Identity Confirmation: The CoA should specify the analytical techniques used to confirm the structure, such as ¹H-NMR, ¹³C-NMR, or Mass Spectrometry.
-
Table 1: Example Certificate of Analysis Parameters for Methyl Acetate-d6
| Parameter | Specification | Analytical Method | Rationale |
| Chemical Purity | ≥99.5% | GC-FID | Ensures minimal interference from other organic impurities. |
| Isotopic Purity | ≥98 atom % D | ¹H-NMR / GC-MS | Guarantees the standard is distinguishable from the analyte. |
| Water Content | ≤0.1% | Karl Fischer Titration | Prevents inaccurate weighing and potential degradation. |
| Identity | Conforms to structure | NMR / MS | Confirms the material is the correct compound. |
Workflow for Standard Preparation and Verification
The following diagram outlines the comprehensive workflow, from receiving the starting material to the generation of validated working standards ready for use in analytical assays.
Caption: Workflow for preparing and validating Methyl Acetate-d6 standards.
Detailed Experimental Protocols
This section provides step-by-step methodologies for preparing a primary stock solution and subsequent working standards.
Causality in Laboratory Practice
-
Glassware: Exclusively use Class A volumetric flasks and pipettes. Their tight manufacturing tolerances are essential for the gravimetric and volumetric accuracy required for standard preparation. All glassware must be scrupulously cleaned and dried in an oven (e.g., at ~150 °C for several hours) and cooled in a desiccator to prevent water contamination.[3]
-
Atmosphere: Handle the neat Methyl Acetate-d6 and concentrated solutions under an inert atmosphere (dry nitrogen or argon) whenever possible.[4][5] This minimizes the absorption of atmospheric moisture, which can significantly alter the concentration.
-
Solvent Selection: The solvent used for dilution must be of the highest purity available (e.g., HPLC or MS-grade) and compatible with the analytical method (e.g., acetonitrile, methanol). The solvent should be from a fresh bottle to avoid contamination.
Protocol 1: Preparation of a 1.0 mg/mL Primary Stock Solution
-
Preparation: Allow the sealed vial of Methyl Acetate-d6 to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold material.
-
Weighing: Tare a clean, dry 10 mL Class A volumetric flask on a calibrated analytical balance. Carefully add approximately 10 mg of neat Methyl Acetate-d6 directly into the flask. Record the exact weight to four decimal places (e.g., 0.0102 g).
-
Rationale: Weighing a larger mass (e.g., 10 mg) minimizes the relative error associated with the balance's precision.
-
-
Dissolution: Add a small amount of the chosen high-purity solvent (e.g., ~5 mL of methanol) to the flask. Gently swirl to dissolve the Methyl Acetate-d6 completely.
-
Dilution to Volume: Once dissolved, carefully add the solvent to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Calculation: Calculate the precise concentration of the stock solution.
-
Formula: Concentration (mg/mL) = [Weight of Methyl Acetate-d6 (mg)] / [Volume of Flask (mL)]
-
Example: 10.2 mg / 10.00 mL = 1.02 mg/mL
-
-
Transfer and Storage: Immediately transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap. Store under refrigerated conditions as specified in Section 6.
Protocol 2: Preparation of Working Standards via Serial Dilution
Working standards are prepared by serially diluting the primary stock solution. The example below details the preparation of a set of calibration standards for a typical analytical range.
Table 2: Example Serial Dilution Scheme
| Standard ID | Starting Solution | Volume of Starting Solution | Final Volume (in Diluent) | Final Concentration (ng/mL) |
| WS1 | 1.02 mg/mL Stock | 100 µL | 10 mL | 10,200 ng/mL |
| WS2 | WS1 | 1 mL | 10 mL | 1,020 ng/mL |
| CAL 8 | WS2 | 1 mL | 10 mL | 102 ng/mL |
| CAL 7 | CAL 8 | 500 µL | 1 mL | 51.0 ng/mL |
| CAL 6 | CAL 7 | 500 µL | 1 mL | 25.5 ng/mL |
| CAL 5 | CAL 6 | 500 µL | 1 mL | 12.75 ng/mL |
| CAL 4 | CAL 5 | 500 µL | 1 mL | 6.38 ng/mL |
| CAL 3 | CAL 4 | 500 µL | 1 mL | 3.19 ng/mL |
| CAL 2 | CAL 3 | 500 µL | 1 mL | 1.59 ng/mL |
| CAL 1 | CAL 2 | 500 µL | 1 mL | 0.80 ng/mL |
Note: Use calibrated pipettes for all volumetric transfers. Prepare each standard in a separate, clean vial.
Quality Control and Verification
The preparation of standards must be a self-validating system. It is not enough to assume the dilutions are accurate; they must be verified. This aligns with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][6]
-
Cross-Verification: A common and effective QC check is to analyze a mid-range standard (e.g., CAL 5 from the example above) against a calibration curve prepared from a separately prepared stock solution. The calculated concentration should be within a pre-defined acceptance limit (e.g., ±15%) of the nominal concentration.
-
Analytical Techniques:
-
GC-MS or LC-MS: This is the most direct verification method. The prepared standards should be analyzed to confirm the presence of the deuterated compound at the correct mass-to-charge ratio (m/z) and to check for any significant impurities or contamination.
-
NMR Spectroscopy: For highly concentrated stock solutions, ¹H-NMR can be used to confirm identity and assess isotopic purity by quantifying any residual proton signals.
-
-
Record Keeping: All aspects of the standard preparation, including weights, volumes, solvent lot numbers, calculations, and verification data, must be meticulously documented in a laboratory notebook in accordance with Good Documentation Practices (GDP). This documentation is critical for traceability and troubleshooting.
Storage and Handling for Long-Term Stability
The stability of deuterated standards is paramount to ensuring consistent analytical results over time.
-
Storage Conditions: Concentrated stock solutions should be stored in amber vials with PTFE-lined caps at refrigerated temperatures (2-8 °C) to minimize solvent evaporation and potential degradation.[4][7] Some compounds may require storage at -20 °C or -80 °C; always consult the supplier's recommendation.
-
Hygroscopicity: To prevent the absorption of moisture, always allow vials to warm to room temperature before opening.[5] After use, securely recap the vial immediately. For very sensitive compounds, flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing can prolong stability.[4]
-
Expiration Dating: Establish a clear expiration date for both stock and working solutions based on supplier recommendations, literature data, or in-house stability studies. Regularly check stored standards for signs of precipitation or discoloration.
Safety Precautions
While Methyl Acetate-d6 has a safety profile similar to its non-deuterated form, standard laboratory safety practices must be followed.
-
Handling: Handle Methyl Acetate-d6 in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Flammability: Methyl acetate is flammable.[8] Keep away from ignition sources.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety, handling, and disposal information before working with the compound.
References
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- European Patent Office.
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WIPO Patent WO/1983/003825, "PROCESS FOR THE PREPARATION OF METHYL ACETATE," accessed February 3, 2026. [Link]
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Kusuma, H. S., Ansori, A., & Mahfud, M. (2020). "OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION." Journal of Chemical Technology and Metallurgy, 56(4), 686-694. [Link]
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Application Notes and Protocols: Tracing C1 and C2 Metabolism with Methyl Acetate-d6
A Novel, Bifunctional Stable Isotope Tracer for Metabolic Pathway Analysis
Introduction: Deciphering Metabolic Networks with Stable Isotopes
Metabolic flux analysis (MFA) is a cornerstone of systems biology, providing a quantitative framework to understand the intricate network of biochemical reactions that sustain life.[1] By introducing substrates labeled with stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), researchers can trace the journey of these atomic markers through various metabolic pathways.[2] This powerful technique allows for the elucidation of cellular physiology, the identification of metabolic bottlenecks, and the discovery of novel drug targets.[1] While a variety of stable isotope tracers are commercially available, the development of novel tracers with unique labeling patterns can open new avenues for metabolic research. This application note introduces Methyl Acetate-d6 as a promising bifunctional tracer for simultaneously probing one-carbon (C1) and two-carbon (C2) metabolism.
Methyl Acetate-d6 is a deuterated analog of methyl acetate, with the deuterium labels strategically placed on both the methyl and acetyl groups (CD₃COOCD₃). Upon entering a biological system, it is readily hydrolyzed by esterases into deuterated methanol (CD₃OH) and deuterated acetate (CD₃COO⁻).[3][4][5][6] This enzymatic cleavage releases two distinct stable isotope-labeled molecules that subsequently enter different, yet interconnected, metabolic pathways. The d3-methyl group of methanol serves as a tracer for one-carbon metabolism, while the d3-acetyl group of acetate is a well-established precursor for the tricarboxylic acid (TCA) cycle and fatty acid synthesis.[7][8] This dual-tracing capability from a single compound offers a unique advantage for studying the interplay between these fundamental metabolic processes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl Acetate-d6 in metabolic pathway studies. We will delve into the scientific rationale, provide detailed experimental protocols for cell culture and analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and present a visual representation of the metabolic pathways traced by this novel compound.
Scientific Rationale: The Bifunctional Tracing Strategy
The utility of Methyl Acetate-d6 as a metabolic tracer is rooted in its enzymatic hydrolysis and the subsequent divergent fates of its deuterated products.
1. The d3-Methyl Group (from Methanol-d3): A Probe for One-Carbon Metabolism
The deuterated methanol released from the hydrolysis of Methyl Acetate-d6 enters the one-carbon metabolic network. In mammalian cells, methanol is primarily metabolized in the liver by alcohol dehydrogenase to formaldehyde, which is then rapidly converted to formate.[9] This d3-formate can then be incorporated into the folate cycle, a critical pathway for the synthesis of purines, thymidine, and the regeneration of S-adenosylmethionine (SAM), the universal methyl group donor.[10] By tracking the incorporation of deuterium from the d3-methyl group into these downstream metabolites, researchers can investigate the flux through the folate cycle and its contributions to nucleotide biosynthesis and methylation reactions.
2. The d3-Acetyl Group (from Acetate-d3): A Tracer for the TCA Cycle and Lipogenesis
The deuterated acetate generated from Methyl Acetate-d6 is readily converted to acetyl-CoA by acetyl-CoA synthetases.[1] This d3-acetyl-CoA can then enter two major metabolic pathways:
-
The Tricarboxylic Acid (TCA) Cycle: In the mitochondria, acetyl-CoA condenses with oxaloacetate to form citrate, initiating the TCA cycle.[11] The deuterium labels from acetate can be traced through the intermediates of the TCA cycle, such as citrate, α-ketoglutarate, succinate, fumarate, and malate, providing insights into the rate of oxidative metabolism.[7]
-
Fatty Acid Synthesis: In the cytosol, acetyl-CoA is a fundamental building block for de novo lipogenesis.[12] The d3-acetyl units can be incorporated into fatty acids, which can then be esterified to form triglycerides and phospholipids.[13] Tracking the deuterium enrichment in these lipid species allows for the quantification of fatty acid synthesis rates.
The simultaneous tracing of both one-carbon and two-carbon metabolism with Methyl Acetate-d6 provides a powerful tool to study the metabolic reprogramming that occurs in various physiological and pathological states, including cancer, metabolic syndrome, and neurodegenerative diseases.
Experimental Protocols
The following protocols provide a general framework for conducting a stable isotope tracing experiment with Methyl Acetate-d6 in cultured mammalian cells. These protocols should be optimized based on the specific cell line and experimental objectives.
Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Seed mammalian cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the basal culture medium with dialyzed fetal bovine serum (to minimize the concentration of unlabeled acetate and methanol) and the desired concentration of Methyl Acetate-d6. A typical starting concentration is 1-5 mM, but this should be optimized for the specific cell line.
-
Labeling: Remove the growth medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a time course determined by the metabolic pathways of interest. For rapid pathways like glycolysis and the TCA cycle, labeling times of a few hours may be sufficient. For slower pathways like lipid synthesis, longer incubation times (e.g., 24-48 hours) may be necessary.
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: At the end of the labeling period, rapidly quench cellular metabolism to prevent further enzymatic activity. This can be achieved by aspirating the labeling medium and immediately adding ice-cold 80% methanol.
-
Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex the samples vigorously and incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.
-
Sample Fractionation: Carefully collect the supernatant, which contains the polar metabolites. The pellet can be further processed for the extraction of lipids or proteins if desired. For lipid analysis, the pellet can be resuspended in a mixture of chloroform and methanol.
-
Sample Preparation for Analysis: Dry the polar metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can then be reconstituted in an appropriate solvent for NMR or MS analysis.
Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for identifying and quantifying deuterated metabolites.[2]
-
Sample Preparation: Reconstitute the dried polar metabolite extracts in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
NMR Acquisition: Acquire ²H NMR spectra on a high-field NMR spectrometer. The low natural abundance of deuterium results in a clean background, allowing for the clear detection of deuterated metabolites.[2]
-
Data Analysis: Identify the deuterated metabolites based on their characteristic chemical shifts. The peak integrals can be used to determine the relative or absolute concentrations of the labeled metabolites.
Mass Spectrometry (MS)
Mass spectrometry offers high sensitivity and is well-suited for detecting and quantifying low-abundance deuterated metabolites.[14]
-
Sample Preparation: The dried metabolite extracts can be analyzed directly by liquid chromatography-mass spectrometry (LC-MS) or after derivatization by gas chromatography-mass spectrometry (GC-MS).
-
LC-MS Analysis: Reconstitute the extracts in a solvent compatible with the LC system. Separate the metabolites using a suitable chromatography column (e.g., HILIC for polar metabolites or C18 for less polar compounds). Detect the deuterated metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass shift due to deuterium incorporation.
-
GC-MS Analysis: Derivatize the metabolites to increase their volatility for GC separation. Silylation is a common derivatization method for polar metabolites.[15] The deuterated fragments can be identified and quantified by their mass-to-charge ratio.
-
Data Analysis: Analyze the mass spectra to determine the isotopic enrichment in the metabolites of interest. This information can be used to calculate metabolic fluxes through the respective pathways.
Data Presentation and Visualization
Quantitative Data Summary
The following table provides a hypothetical example of the type of quantitative data that can be obtained from a Methyl Acetate-d6 tracing experiment.
| Metabolite | Isotopic Enrichment (M+3) | Fold Change (Treated vs. Control) |
| Citrate | 15.2% | 1.8 |
| Glutamate | 12.8% | 1.5 |
| Palmitate | 8.5% | 2.2 |
| Phosphatidylcholine | 5.1% | 1.9 |
| 5-Methyltetrahydrofolate | 3.7% | 1.3 |
Visualizing Metabolic Pathways
The following diagram, generated using Graphviz (DOT language), illustrates the proposed metabolic fate of the deuterium labels from Methyl Acetate-d6.
Caption: Proposed metabolic fate of Methyl Acetate-d6.
Conclusion and Future Perspectives
Methyl Acetate-d6 presents a novel and powerful tool for the simultaneous investigation of one-carbon and two-carbon metabolism. Its unique bifunctional tracing capability allows for a more integrated understanding of cellular metabolic networks. The protocols and analytical strategies outlined in this application note provide a solid foundation for researchers to incorporate this innovative tracer into their studies. Future applications of Methyl Acetate-d6 could include in vivo metabolic studies in animal models and the investigation of metabolic dysregulation in a wide range of human diseases.
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Application Note: Precision Quantification of Methyl Acetate via Isotope Dilution GC-MS using Methyl Acetate-d6
Abstract
This application note details a robust protocol for the quantification of Methyl Acetate in complex matrices (pharmaceutical formulations, biological fluids, and environmental samples) using Isotope Dilution Mass Spectrometry (IDMS). By utilizing Methyl Acetate-d6 as a stable isotope-labeled internal standard (SIL-IS), this method compensates for matrix effects, extraction inefficiencies, and instrumental drift. The protocol employs Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) operating in Selected Ion Monitoring (SIM) mode to achieve high sensitivity and specificity.
Introduction: The Isotope Dilution Advantage
Methyl Acetate is a volatile organic compound (VOC) often analyzed as a residual solvent in pharmaceuticals (Class 3 solvent, USP <467>) or as a biomarker in metabolic studies.[1] Traditional external standard methods often fail to account for:
-
Matrix Effects: Suppression or enhancement of ionization in the MS source.
-
Partitioning Variability: Inconsistent liquid-gas partitioning in headspace analysis due to sample viscosity or ionic strength.
Isotope Dilution solves these issues by adding a known amount of isotopically labeled analog (Methyl Acetate-d6) to the sample prior to preparation. Since the physicochemical properties of the native and deuterated forms are nearly identical, they behave similarly during extraction and chromatography but are distinct in the mass spectrometer.
Why Methyl Acetate-d6?
-
Mass Shift: The fully deuterated analog (
, MW 80.12) provides a +6 Da mass shift from the native form ( , MW 74.08), preventing spectral overlap (crosstalk) in low-resolution quadrupole MS. -
Co-Elution: It elutes at virtually the same retention time as the native analyte, ensuring it experiences the exact same ionization environment.
Materials & Reagents
| Reagent | Specification | Role |
| Methyl Acetate | Native Analyte Standard | |
| Methyl Acetate-d6 | Internal Standard (IS) | |
| Dimethyl Sulfoxide (DMSO) | GC Headspace Grade | Diluent/Solvent |
| Water | HPLC Grade | Matrix Modifier (if applicable) |
Safety Note: Methyl Acetate is highly flammable and an eye irritant. Handle in a fume hood. DMSO penetrates skin rapidly; wear nitrile gloves.
Instrumentation & Conditions
Gas Chromatography (GC)
-
System: Agilent 7890B / 8890 or equivalent.
-
Inlet: Split/Splitless (Split ratio 10:1 to 50:1 depending on concentration).
-
Column: DB-624 or VF-624ms (30 m
0.25 mm 1.4 µm). The thick film is crucial for retaining volatiles. -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C for 3 min (Isothermal hold to focus volatiles).
-
Ramp 10°C/min to 100°C.
-
Ramp 30°C/min to 240°C (Post-run bake out).
-
Headspace Sampler (HS)
-
Mode: Loop or Syringe.
-
Incubation Temp: 80°C (High enough to volatilize, low enough to prevent degradation).
-
Incubation Time: 20 min.
-
Transfer Line Temp: 100°C.
Mass Spectrometry (MS)
-
Source: Electron Impact (EI), 70 eV.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).[2]
SIM Parameters (Critical)
| Analyte | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time |
| Methyl Acetate (Native) | 43 ( | 74 ( | 59 ( | 50 ms |
| Methyl Acetate-d6 (IS) | 46 ( | 80 ( | 62 ( | 50 ms |
Note: The base peak for acetates is typically the acylium ion (m/z 43 for native, m/z 46 for d6). Using the molecular ion (74/80) as a qualifier adds specificity.
Experimental Protocol
Workflow Visualization
The following diagram illustrates the critical "Spike Before Prep" logic that validates the IDMS approach.
Figure 1: IDMS Workflow ensuring Internal Standard experiences identical matrix conditions as the analyte.
Standard Preparation
-
Internal Standard Stock (IS-Stock): Prepare 1000 µg/mL Methyl Acetate-d6 in DMSO.
-
Calibration Standards: Prepare a 6-point curve (e.g., 1, 5, 10, 50, 100, 200 µg/mL) of Native Methyl Acetate in DMSO.
-
Spiking: Transfer 1.0 mL of each Calibration Standard into a 20 mL headspace vial. Add 50 µL of IS-Stock to every vial (Final IS conc: ~50 µg/mL). Cap immediately.
Sample Preparation
-
Weigh accurately ~1.0 g (or 1.0 mL) of sample into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO (if sample is solid) or diluent.
-
Spike: Add 50 µL of IS-Stock (same amount as in standards).
-
Seal with PTFE/Silicone septa and crimp cap.
-
Vortex for 30 seconds to ensure homogeneity.
Data Analysis & Calculations
Quantification is based on the Response Ratio , not absolute area. This cancels out injection volume errors and matrix suppression.
Logic Flow
Figure 2: Calculation logic utilizing the Area Ratio to derive concentration.
Relative Response Factor (RRF)
Plot Area Ratio (
Where:
- = Peak area of m/z 43
- = Peak area of m/z 46
- = Concentration of Methyl Acetate-d6 added
Method Validation Criteria (Reference: ICH Q2(R1))
| Parameter | Acceptance Criteria | Notes |
| Specificity | No interfering peaks at RT of Methyl Acetate in blank matrix. | Verify m/z 46 channel is clean in unspiked sample. |
| Linearity | Across 80-120% of target range. | |
| Recovery | 90% - 110% | Spiked samples at 3 concentration levels. |
| Precision | RSD < 5% | For 6 replicate injections. |
| LOD/LOQ | S/N > 3 (LOD) and > 10 (LOQ) | Typically < 1 ppm for SIM mode. |
Troubleshooting Guide
Issue: Deuterium Exchange (H/D Scrambling)
-
Symptom:[3][2][4][5][6][7] Signal appearing in the native channel (m/z 43) when injecting only pure IS (d6).
-
Cause: Active sites in the inlet liner or column, or high pH aqueous samples causing proton exchange.
-
Fix: Use deactivated liners (silanized). Ensure pH is neutral or slightly acidic. Avoid protic solvents if possible (use DMSO/DMAc).
Issue: Low Sensitivity
-
Cause: Split ratio too high or incubation temperature too low.
-
Fix: Decrease split ratio (e.g., 5:1). Increase incubation to 85°C (check for degradation).
References
-
United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. USP-NF. Link
-
Gui, E. M., et al. (2014). "Fast and Accurate Isotope Dilution Mass Spectrometry Method for the Assignment of Trihalomethanes in Water." Journal of Chromatography A. Link
-
National Institute of Standards and Technology (NIST). (2022). "Isotope Dilution Mass Spectrometry." NIST Technical Note. Link
-
LGC Standards. (2023). "Methyl Acetate-d6 Certificate of Analysis & Properties." Link
-
European Medicines Agency (EMA). (2019). "ICH guideline Q2(R1) on validation of analytical procedures." Link
Sources
- 1. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Methyl Acetate-d6 | CAS 32113-85-2 | LGC Standards [lgcstandards.com]
- 4. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. researchgate.net [researchgate.net]
- 7. The application of Methyl acetate_Chemicalbook [chemicalbook.com]
Application Note: Methyl Acetate-d6 as a Tracer in Chemical Reactions
Executive Summary
Methyl Acetate-d6 (CAS: 32113-85-2) is the fully deuterated isotopologue of methyl acetate.[1] Unlike partial labels, the d6-variant offers a unique "double-ended" tracking capability, possessing a deuterated acetyl moiety (
This application note details the use of Methyl Acetate-d6 as a high-fidelity tracer for:
-
Mechanistic Elucidation: Distinguishing acyl-oxygen vs. alkyl-oxygen cleavage in ester hydrolysis and transesterification.
-
Kinetic Isotope Effects (KIE): Probing transition state hybridization changes via secondary deuterium isotope effects.
-
Quantitative Bioanalysis: Serving as a volumetrically identical but mass-resolved Internal Standard (IS) for GC-MS analysis of volatile organic compounds (VOCs).
Technical Specifications & Physical Properties
To ensure experimental precision, researchers must account for the physical shifts caused by deuteration. While chemical reactivity remains qualitatively similar, the mass shift is significant for MS detection.
| Property | Methyl Acetate (Unlabeled) | Methyl Acetate-d6 (Tracer) | Impact on Protocol |
| Formula | Mass shift +6 Da | ||
| Molecular Weight | 74.08 g/mol | 80.12 g/mol | Target ion selection in MS |
| Boiling Point | 56.9 °C | ~56-57 °C | Co-elution in GC (virtually identical) |
| Singlets at | Silent (unless exchanged) | "Disappearance" assays | |
| Key Fragments (EI-MS) | m/z 43 ( | m/z 46 ( | Unique quantitation ions |
Application I: Mechanistic Elucidation (The "Acyl-Tracker")
Principle
In ester reactions (hydrolysis or transesterification), the bond cleavage site is mechanistic proof of the catalyst's pathway. Standard spectroscopy cannot easily distinguish if the oxygen in the product came from the ester or the nucleophile. Methyl Acetate-d6 resolves this by "tagging" the carbon skeleton.
-
Acyl-Oxygen Cleavage (
): The bond between the carbonyl carbon and the ether oxygen breaks. The group remains intact. -
Alkyl-Oxygen Cleavage (
): The bond between the methyl group and the ether oxygen breaks.
Experimental Protocol: Transesterification Pathway Analysis
Objective: Determine if a novel lipase catalyst proceeds via acyl-enzyme intermediate (Acyl cleavage) or direct alkyl attack.
Materials:
-
Substrate: Methyl Acetate-d6 (99.5% atom D).
-
Nucleophile: Benzyl Alcohol (
, unlabeled). -
Solvent:
(for NMR monitoring) or Hexane (for GC-MS).
Workflow:
-
Reaction Setup: Dissolve Methyl Acetate-d6 (10 mM) and Benzyl Alcohol (10 mM) in solvent. Add Catalyst (1 mol%).
-
Incubation: Stir at 40°C.
-
Sampling: Aliquot 50
at t=0, 30, 60 min. Quench immediately (filter catalyst or flash freeze). -
Detection (GC-MS): Analyze products.[2]
Interpretation Logic:
-
Scenario A (Acyl Cleavage - Typical):
-
Product: Benzyl Acetate-d3 (
). -
Leaving Group: Methanol-d4 (
) – Note: Deuterium on oxygen exchanges rapidly, appearing as in protic workups. -
MS Signature: Look for m/z 46 (
) in the benzyl ester peak.
-
-
Scenario B (Alkyl Cleavage - Rare):
-
Product: Benzyl Methyl Ether (
). -
Leaving Group: Acetic Acid-d3 (
). -
MS Signature: Look for m/z 34 (
) or benzyl ether mass shift.
-
Pathway Visualization
The following diagram illustrates the mass-spectral logic for distinguishing cleavage pathways.
Figure 1: Decision tree for distinguishing reaction mechanisms using Methyl Acetate-d6. The retention of the deuterated moiety confirms the bond breakage site.
Application II: Secondary Kinetic Isotope Effects (SDKIE)
Principle
Replacing hydrogen with deuterium at the
-
(Tetrahedral Intermediate formation): The C-H(D) bond stiffens.
(Inverse Isotope Effect).[3] -
(Leaving group departure): The C-H(D) bond loosens.
(Normal Isotope Effect).
Protocol: Competitive KIE Determination
Objective: Determine the rate-limiting step of a hydrolysis reaction.
-
Preparation: Prepare an equimolar mixture of Methyl Acetate (
) and Methyl Acetate-d6 ( ). -
Reaction: Subject the mixture to hydrolytic conditions (e.g., pH 10 buffer) for a time sufficient to achieve ~10-20% conversion.
-
Extraction: Extract unreacted starting material into organic solvent (DCM).
-
Analysis (GC-MS - SIM Mode):
-
Monitor m/z 74 (
for ) and m/z 80 ( for ). -
Calculate the ratio of products (
) or remaining reactant ( ).
-
-
Calculation:
Where is the fractional conversion of each isotopologue.
Interpretation:
-
If
: The methyl group is far from the reaction center (unlikely for methyl acetate) or mechanism is synchronous. -
If
(Inverse): Indicates rate-limiting nucleophilic attack forming a tetrahedral intermediate (hybridization tightens).
Application III: Internal Standard for Volatile Quantitation
Principle
In Headspace GC-MS analysis of residual solvents (USP <467>), matrix effects can suppress ionization or alter volatility. Methyl Acetate-d6 is the ideal Internal Standard (IS) for acetate analysis because it shares the exact vapor pressure and retention time as the analyte but is spectrally distinct.
Protocol: Headspace GC-MS for Biological/Pharma Samples
Materials:
-
IS Spiking Solution: Methyl Acetate-d6 (500
in DMSO). -
Sample: Plasma, Urine, or dissolved API (Active Pharmaceutical Ingredient).[2]
Step-by-Step Workflow:
-
Sample Prep: Transfer 1.0 mL of sample into a 20 mL headspace vial.
-
Spike: Add 20
of IS Spiking Solution. Seal immediately. -
Equilibration: Heat vial to 80°C for 20 minutes with agitation (allows liquid-vapor equilibrium).
-
Injection: Inject 1.0 mL of headspace gas into GC-MS.
-
GC Parameters:
-
Column: DB-624 or equivalent (volatile specific).
-
Temp Program: 40°C (hold 5 min)
200°C.
-
-
MS Detection (SIM Mode):
-
Analyte (Methyl Acetate): Monitor Target Ion 43 , Qualifier 74 .
-
Internal Standard (Methyl Acetate-d6): Monitor Target Ion 46 , Qualifier 80 .
-
Data Analysis:
Calculate the Response Ratio (
Workflow Diagram
Figure 2: Quantitative workflow using Methyl Acetate-d6 as an internal standard to correct for matrix effects in headspace analysis.
References
-
National Institute of Standards and Technology (NIST). Acetic acid, methyl ester (Methyl Acetate) - Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link]
-
National Institute of Standards and Technology (NIST). Methyl Acetate-d6 - Physical Properties and Isotopologues. NIST Chemistry WebBook.[4][5] Available at: [Link]
- Wolfenden, R. (1972). Secondary Deuterium Isotope Effects on the Hydrolysis of Carboxylic Acid Esters. Accounts of Chemical Research. (Contextual grounding for KIE protocols).
-
US Environmental Protection Agency (EPA). Method 5030B: Purge-and-Trap for Aqueous Samples. (Standard protocol foundation for VOC analysis).[6] Available at: [Link]
Sources
Application Note: Methyl Acetate-d6 in Advanced Materials Characterization
CAS: 84508-45-2 | Formula: CD₃COOCD₃ | Purity: ≥99.5 atom % D[1]
Executive Summary
Methyl Acetate-d6 is the fully deuterated analog of methyl acetate, a low-viscosity, polar aprotic solvent. While commonly utilized as a standard NMR solvent, its utility in materials science extends significantly into lithium-ion battery research and neutron scattering .
This guide details the specific application of Methyl Acetate-d6 in tracing electrolyte degradation mechanisms and enhancing resolution in polymer spectroscopy. Unlike standard solvents, the d6-variant provides a "silent" spectral window in the 2.0 ppm and 3.6 ppm regions, enabling the detection of trace breakdown products and overlapping polymer signals.
Technical Specifications & Physical Properties
Comparison of Methyl Acetate (Protonated) vs. Methyl Acetate-d6 (Deuterated)
| Property | Methyl Acetate (H-Form) | Methyl Acetate-d6 (D-Form) | Significance in Application |
| Molecular Weight | 74.08 g/mol | ~80.12 g/mol | Mass shift critical for Mass Spectrometry (MS) tracing.[1] |
| Boiling Point | 56.9 °C | ~56.5 °C | Low BP allows easy removal after extraction.[1] |
| Density | 0.932 g/mL | ~1.03 g/mL | Affects volumetric dosing in electrolyte formulation.[1] |
| NMR Signals (¹H) | 3.65 ppm (s), 2.05 ppm (s) | Silent (Residual quintets) | Eliminates solvent overlap in critical aliphatic regions.[1] |
| Dielectric Constant | 6.68 | ~6.6 | Moderate polarity; mimics standard electrolyte co-solvents.[1] |
Application I: Tracing SEI Formation in Li-Ion Batteries
Context: Methyl acetate is increasingly used as a co-solvent in electrolytes to improve low-temperature conductivity and reduce viscosity.[1] However, its stability at the anode interface (Solid Electrolyte Interphase - SEI) is a subject of debate. The Problem: When analyzing SEI components using ¹H NMR, the massive signal from non-deuterated solvent obscures the tiny peaks of degradation products (oligomers, organic carbonates). The Solution: Using Methyl Acetate-d6 as the electrolyte co-solvent renders the bulk liquid "invisible" in ¹H NMR, revealing only the protonated degradation byproducts derived from other components (like EC/DMC) or allowing 2H-NMR tracking of the solvent's specific breakdown pathway.
Protocol: Isotopic Tracing of Electrolyte Degradation
Objective: Identify if methyl acetate participates in SEI formation or bulk decomposition during high-voltage cycling.[1]
Phase 1: Cell Assembly (Glovebox, <0.1 ppm H₂O)
-
Electrolyte Formulation:
-
Control: 1.0 M LiPF₆ in EC/DMC (1:1 v/v).
-
Experimental: 1.0 M LiPF₆ in EC/Methyl Acetate-d6 (1:1 v/v).
-
Note: Ensure LiPF₆ is dry; hydrolysis produces HF which degrades Methyl Acetate-d6 into Methanol-d4 and Acetic Acid-d4.[1]
-
-
Cell Type: Coin cells (CR2032) with Graphite Anode vs. Li-Metal Counter Electrode.[1]
Phase 2: Electrochemical Cycling
-
Formation Cycles: Perform 3 cycles at C/20 rate (2.5V – 4.2V) to establish stable SEI.
-
Stress Testing: Cycle at 1C rate for 50 cycles or hold at high voltage (4.5V) to induce oxidation.
Phase 3: Ex-Situ Analysis (The Extraction)
-
Disassembly: Open cells in an Argon-filled glovebox.
-
Separator Extraction (Liquid Phase):
-
Centrifuge the separator to recover bulk electrolyte.
-
Dilute with CDCl₃ (containing TMS standard).[1]
-
-
Anode Extraction (Solid Phase/SEI):
Phase 4: Spectroscopic Analysis[1]
-
¹H NMR: Scan the Experimental extract.
-
Observation: Look for new peaks not present in the blank. Since the bulk solvent (MeOAc-d6) is silent, any new proton signals indicate decomposition of the other co-solvent (EC) or cross-reactivity.
-
-
²H NMR (Deuterium NMR):
-
Observation: Track the fate of the deuterium. If deuterium signals appear in the solid SEI extract, it proves Methyl Acetate-d6 decomposed and precipitated onto the anode surface.
-
Workflow Visualization (DOT)
Caption: Workflow for utilizing Methyl Acetate-d6 to distinguish solvent decomposition pathways in Li-ion batteries.
Application II: Polymer Characterization (PMMA & PVAc)
Context: Methyl acetate is an excellent solvent for cellulose esters, poly(vinyl acetate) (PVAc), and poly(methyl methacrylate) (PMMA). The Problem: In standard ¹H NMR, the methyl ester signal of PMMA appears at ~3.6 ppm, and the acetate methyl of PVAc appears at ~2.0 ppm. These overlap perfectly with non-deuterated Methyl Acetate solvent peaks, making molecular weight or tacticity determination impossible. The Solution: Methyl Acetate-d6 removes these solvent peaks, allowing for accurate integration of the polymer's methoxy and acetyl protons.
Protocol: High-Resolution Polymer NMR[1]
-
Solubility Check: Ensure the polymer (e.g., PMMA) is dry.[1] Methyl Acetate-d6 is hygroscopic; moisture (H₂O peak at ~1.5-2.0 ppm depending on H-bonding) can interfere with the acetate region.[1]
-
Sample Prep:
-
Acquisition:
-
Lock: Adjust to the CD₃ signal of the solvent.
-
Shim: Gradient shimming is recommended due to the lower viscosity of methyl acetate compared to DMSO-d6.
-
Relaxation Delay (d1): Set to ≥5 seconds. Polymer end-groups have long T1 relaxation times; rapid pulsing will distort integration values.[1]
-
Application III: Neutron Scattering (SANS)
Concept: Small Angle Neutron Scattering (SANS) relies on the "Contrast Variation" technique.[1][2][3][4] Neutrons scatter differently off Hydrogen (¹H) and Deuterium (²H).[1] Application:
-
Contrast Matching: By mixing Methyl Acetate-d6 and non-deuterated Methyl Acetate, researchers can tune the Scattering Length Density (SLD) of the solvent to match exactly that of a specific polymer in a blend.
-
Result: The "matched" polymer becomes invisible to the neutron beam, allowing the researcher to observe the conformation (radius of gyration) of the other polymer component in isolation.
References
-
Solvent Properties & Impurities
-
Battery Electrolyte Mechanisms
- Logan, E. R., et al. (2018). Methyl Acetate as a Co-solvent for Low Temperature Li-Ion Battery Electrolytes. Journal of The Electrochemical Society.
-
[1]
-
SANS Contrast Variation
-
General Chemical Data
-
National Oceanic and Atmospheric Administration (NOAA).[1] Methyl Acetate Chemical Datasheet.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating ¹H NMR Peak Overlap with Methyl Acetate-d6
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Methyl Acetate-d6 in their NMR experiments. This resource is designed to provide expert insights and practical, field-proven solutions to the common challenge of spectral peak overlap. As your virtual application scientist, I will guide you through understanding the underlying causes of this issue and provide robust, step-by-step protocols to achieve high-quality, unambiguous NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected residual ¹H NMR signals for Methyl Acetate-d6?
When using Methyl Acetate-d6 (CD₃COOCD₃) as an NMR solvent, you should expect to see small signals arising from the incompletely deuterated isotopologues. Due to the manufacturing process, a small percentage of protons remain. These residual solvent peaks are crucial to identify as they can potentially overlap with signals from your analyte.
The residual protons will be present in two forms: CD₂H COOCD₃ and CD₃COOCD₂H . Based on the well-established principles of NMR spectroscopy and data from analogous deuterated solvents, the residual proton signals for Methyl Acetate-d6 are expected to appear as quintets (a 1:2:3:2:1 intensity ratio) due to coupling with the two adjacent deuterium atoms (2nI+1 rule, where n=2 and I=1 for deuterium).[1]
Table 1: Predicted ¹H NMR Residual Peaks for Methyl Acetate-d6
| Isotopologue Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CD₂H -C=O | ~2.05 | Quintet |
| -O-CD₂H | ~3.65 | Quintet |
Disclaimer: These chemical shift values are estimates based on the non-deuterated Methyl Acetate spectrum and may vary slightly depending on experimental conditions such as temperature and the dissolved analyte.[2][3]
Q2: Why are my analyte peaks overlapping with the Methyl Acetate-d6 residual signals?
Peak overlap in NMR occurs when the resonance frequencies of different protons are too similar, causing their signals to merge into a single, often broad, peak.[4] This can be particularly problematic when your analyte has methyl or methoxy groups, which resonate in similar regions to the residual peaks of Methyl Acetate-d6.
Several factors can influence the chemical shift of both your analyte and the residual solvent peaks, leading to overlap:
-
Analyte Concentration: Higher concentrations can lead to intermolecular interactions that may shift signals.
-
Temperature: Chemical shifts, especially of protons involved in hydrogen bonding, can be temperature-dependent.
-
pH of the Sample: Changes in pH can alter the electronic environment of protons, thereby changing their chemical shifts.
-
Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions between your analyte and the solvent can cause significant shifts in resonance frequencies.
Troubleshooting Guides for Peak Overlap
If you are experiencing peak overlap between your analyte and the residual signals of Methyl Acetate-d6, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for resolving peak overlap.
Guide 1: Modifying Experimental Parameters
The first and often simplest approach is to alter the conditions under which the NMR spectrum is acquired.
Protocol 1: Temperature Variation Study
-
Baseline Spectrum: Acquire a standard ¹H NMR spectrum of your sample in Methyl Acetate-d6 at room temperature (e.g., 298 K).
-
Increase Temperature: Increase the sample temperature by 10-20 K (e.g., to 308 K or 318 K) and re-acquire the spectrum.
-
Decrease Temperature: If possible and your sample's solubility permits, decrease the temperature by 10-20 K from the initial temperature and acquire another spectrum.
-
Analyze Spectra: Compare the three spectra. Temperature changes can alter the chemical shifts of different protons to varying extents, potentially resolving the overlap. Protons involved in hydrogen bonding are particularly sensitive to temperature changes.
Causality: Changing the temperature affects the equilibrium of molecular conformations and intermolecular interactions, which in turn influences the local magnetic field experienced by the protons, leading to a shift in their resonance frequency.
Protocol 2: Concentration Dilution Study
-
Initial Spectrum: Acquire a ¹H NMR spectrum at your standard sample concentration.
-
Dilute Sample: Prepare a new sample that is 2-5 times more dilute than the original.
-
Acquire Spectrum: Run the ¹H NMR on the diluted sample.
-
Compare: Overlay the spectra to see if any signals have shifted. Concentration-dependent shifts can sometimes move an analyte peak away from a solvent residual peak.
Causality: At high concentrations, solute molecules are in close proximity, leading to intermolecular shielding or deshielding effects. Dilution minimizes these effects, often causing signals to shift.
Guide 2: Changing the Deuterated Solvent
If adjusting experimental parameters is unsuccessful, changing the solvent is a powerful method to resolve peak overlap. Different solvents have distinct magnetic and electronic properties that can significantly alter the chemical shifts of your analyte.
Table 2: Alternative Deuterated Solvents and Their Residual ¹H Peaks
| Solvent | Residual ¹H Peak (δ, ppm) | Rationale for Choice |
| Acetone-d6 | 2.05 (quintet) | Similar polarity to methyl acetate, but the residual peak is a single quintet.[1] |
| Acetonitrile-d3 | 1.94 (quintet) | Offers a different electronic environment; may shift analyte peaks significantly. |
| Benzene-d6 | 7.16 (singlet) | Aromatic solvent-induced shifts (ASIS effect) can dramatically change the chemical shifts of nearby protons, often providing excellent resolution. |
| Chloroform-d | 7.26 (singlet) | A common, less polar alternative. |
| Dimethyl Sulfoxide-d6 (DMSO-d6) | 2.50 (quintet) | A highly polar solvent that can significantly alter chemical shifts, especially for polar analytes. |
Protocol 3: Solvent Screening
-
Select Alternative Solvents: Based on your analyte's solubility and the chemical shift regions of interest, choose 2-3 alternative deuterated solvents from Table 2.
-
Sample Preparation: Prepare samples of your analyte in each of the chosen solvents at a similar concentration.
-
Acquire Spectra: Run ¹H NMR for each sample.
-
Analyze and Compare: Identify the solvent that provides the best separation between your analyte's signals and the residual solvent peaks.
Causality: The choice of solvent influences chemical shifts through various mechanisms, including magnetic anisotropy (especially with aromatic solvents like Benzene-d6), hydrogen bonding, and general dielectric effects. These solvent-solute interactions are specific and can be exploited to resolve overlapping signals.
Guide 3: Advanced NMR Experiments
For particularly challenging cases of overlap, two-dimensional (2D) NMR techniques can provide the necessary resolution by spreading the signals over a second frequency dimension.
Caption: Utilizing 2D NMR to resolve complex peak overlap.
Protocol 4: Acquiring a 2D COSY Spectrum
-
Experiment Setup: On the NMR spectrometer, set up a standard COSY (Correlation Spectroscopy) experiment.
-
Acquisition: Acquire the 2D COSY data. This experiment reveals correlations between protons that are J-coupled (typically through 2-3 bonds).
-
Data Processing and Analysis: Process the 2D spectrum. Look for cross-peaks that connect coupled protons. A signal from your analyte that is coupled to another proton will show a cross-peak, while the singlet-like residual solvent peak will not. This allows for unambiguous assignment even if the diagonal peaks are overlapped.
Protocol 5: Acquiring a 2D HSQC Spectrum
-
Experiment Setup: Set up a standard HSQC (Heteronuclear Single Quantum Coherence) experiment. This requires a spectrometer capable of ¹³C detection.
-
Acquisition: Acquire the 2D HSQC data, which correlates each proton with its directly attached carbon atom.
-
Data Processing and Analysis: Process the 2D spectrum. Each peak in the HSQC spectrum represents a C-H bond. Since ¹³C chemical shifts have a much wider range than ¹H shifts, it is highly likely that the carbon attached to your proton of interest will have a different chemical shift than the residual methyl carbons of the solvent, thus resolving the overlap.
Causality: 2D NMR experiments add a second dimension to the spectrum, which is based on another nuclear property (J-coupling in COSY, or the chemical shift of a heteronucleus like ¹³C in HSQC). This increased dimensionality provides a much greater chance of resolving signals that are overlapped in a simple 1D spectrum.
By systematically applying these troubleshooting strategies, you can effectively overcome the challenges of peak overlap when using Methyl Acetate-d6 and ensure the integrity and accuracy of your NMR data.
References
-
ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at = 2.1 ppm for the three equivalent methyl protons and one at = 3.7 ppm for the three equivalent methoxy protons. Available from: [Link]
-
Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. (2020). Available from: [Link]
-
ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). Available from: [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl ethanoate. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Available from: [Link]
-
MDPI. Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. (2024). Available from: [Link]
Sources
Technical Support Center: Optimizing NMR Signal-to-Noise with Methyl Acetate-d6
Welcome to the technical support guide for utilizing Methyl Acetate-d6 in Nuclear Magnetic Resonance (NMR) spectroscopy. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can effectively troubleshoot and optimize your results.
Part 1: Foundational Knowledge - Understanding Methyl Acetate-d6
This section addresses the fundamental questions regarding the selection and properties of Methyl Acetate-d6 as your NMR solvent.
Q1: Why are deuterated solvents like Methyl Acetate-d6 essential for ¹H NMR, and how do they improve the signal-to-noise ratio?
In ¹H NMR spectroscopy, the goal is to detect the signals from the protons in your analyte. Standard, non-deuterated solvents contain a vast number of protons (¹H atoms) compared to the typical milligram-scale analyte quantity. If a protonated solvent were used, it would produce an overwhelmingly large signal that would completely obscure the signals from your compound of interest.
The core strategy for improving the signal-to-noise ratio (S/N) in this context is the elimination of this primary source of noise—the solvent. This is achieved through deuteration.
Causality of S/N Improvement:
-
Signal Elimination: Deuterium (²H or D) has a different magnetic moment and resonates at a completely different frequency than protons.[1] Consequently, in a ¹H NMR experiment, the deuterium nuclei are "invisible," removing the massive solvent signal and allowing the comparatively weak analyte signals to be clearly observed against a clean baseline.
-
Field-Frequency Lock: Modern NMR spectrometers require a stable magnetic field for the duration of an experiment to ensure high resolution and reproducibility.[2] The deuterium signal from the solvent provides a continuous lock, allowing the instrument to actively compensate for any minor drifts in the magnetic field. Without this lock, spectral lines would broaden and shift, severely degrading both resolution and the signal-to-noise ratio.
By replacing protons with deuterium, Methyl Acetate-d6 serves these two critical functions, which are foundational to acquiring a high-quality spectrum with optimal S/N.
Q2: What are the key physicochemical properties of Methyl Acetate-d6 that I should consider for my experiment?
Choosing the right solvent is the first and most critical step in sample preparation.[2] Methyl Acetate-d6 is a weakly polar, aprotic solvent, making it suitable for a range of organic molecules.[3] Its low viscosity is particularly advantageous, as higher viscosity solvents like DMSO-d₆ can lead to broader signal lines, thus reducing spectral resolution and S/N.[2]
Below is a comparative table of properties for Methyl Acetate-d6 and other common NMR solvents.
| Property | Methyl Acetate-d6 | Chloroform-d (CDCl₃) | Acetone-d6 | DMSO-d6 |
| Polarity | Weakly Polar, Aprotic | Non-Polar, Aprotic | Polar, Aprotic | Very Polar, Aprotic |
| Boiling Point (°C) | ~57 | ~61-62 | ~56.5 | ~189 |
| Viscosity (cP at 20°C) | ~0.38 | ~0.57 | ~0.32 | ~2.24 |
| ¹H Residual Peak (ppm) | ~2.05 (CD₃COCD₂H ) & ~3.65 (CD₃OCH D₂) | ~7.26 | ~2.05 | ~2.50 |
| ¹³C Residual Peak (ppm) | ~20.6 & ~51.9 & ~170.5 | ~77.16 | ~29.84 & ~206.26 | ~39.52 |
Data compiled from various sources, including Cambridge Isotope Laboratories and Sigma-Aldrich. Chemical shifts can vary slightly with temperature and sample concentration.[4][5][6][7]
Q3: For which types of analytes is Methyl Acetate-d6 a suitable solvent?
Solubility is paramount.[2] Methyl Acetate-d6 is an excellent choice for a variety of small to medium-sized organic molecules that are non-polar or weakly polar. Its character is similar to ethyl acetate, a common solvent in organic synthesis and chromatography.
Use Methyl Acetate-d6 for:
-
Esters, ethers, ketones, and many aromatic compounds.
-
Analytes with poor solubility in highly non-polar solvents like benzene-d6 but that may interact unfavorably with more polar options like acetone-d6.
-
Situations where the residual peaks of other common solvents (e.g., the broad water peak in DMSO-d6 or the position of CDCl₃) might overlap with key analyte signals.
Avoid Methyl Acetate-d6 for:
-
Highly polar or ionic compounds like salts, which will likely have poor solubility. D₂O or Methanol-d4 are better alternatives.
-
Experiments involving strong aqueous acids or bases, as methyl acetate is an ester and can be hydrolyzed under these conditions, degrading both the solvent and potentially your analyte.[3]
Part 2: Troubleshooting and Practical Protocols
This section provides solutions to specific issues you may encounter during your experiments.
Q4: I see unexpected peaks in my spectrum when using Methyl Acetate-d6. What are they and how can I identify them?
Unexpected peaks are a common issue and typically originate from three sources: residual solvent signals, water contamination, or external impurities.
-
Residual Solvent Signals: Commercially available deuterated solvents are never 100% isotopically pure.[8] There will always be a tiny fraction of molecules that are not fully deuterated (e.g., CD₃COCD₂H). These give rise to characteristic residual peaks. For Methyl Acetate-d6, you should expect to see small quintets around 2.05 ppm and 3.65 ppm .[1][9] A quintet arises from the proton coupling to the two adjacent deuterium atoms (spin I=1), following the 2nI+1 rule.[10]
-
Water Contamination: Methyl Acetate-d6, like many organic solvents, can absorb atmospheric moisture. This will appear as a peak for H₂O (or HOD). The chemical shift of water is highly variable and depends on temperature, concentration, and hydrogen bonding with the analyte.[10] In a weakly polar solvent like methyl acetate, it often appears as a relatively sharp singlet between 1.5 and 2.5 ppm.
-
Common Impurities: Contamination from silicone grease (from glassware joints) appearing as a broad singlet near 0 ppm, or residual protonated solvents from a previous synthesis step (e.g., ethyl acetate, hexane) are also common.
| Signal Source | Expected ¹H Chemical Shift (ppm) | Multiplicity | Common Cause |
| Methyl Acetate-d5 (residual) | ~2.05 | Quintet | Incomplete deuteration of the solvent. |
| Methyl Acetate-d5 (residual) | ~3.65 | Quintet | Incomplete deuteration of the solvent. |
| Water (H₂O/HOD) | 1.5 - 2.5 (variable) | Singlet (often broad) | Atmospheric moisture absorption. |
| Silicone Grease | ~0.0 - 0.2 | Broad singlet | Contamination from ground glass joints. |
| TMS (Reference) | 0.00 | Singlet | Intentionally added reference standard. |
This table provides reference values. Always confirm by running a spectrum of the neat solvent if you are unsure.[10][11]
Q5: My analyte signals are broad and distorted, leading to poor S/N. How can I improve the lineshape?
Broad lines are a direct cause of poor signal-to-noise because the signal intensity is spread over a wider frequency range. The most common cause of this issue is an inhomogeneous magnetic field across the sample volume, which must be corrected by a process called shimming .[12]
Causality of Poor Lineshape: An NMR signal's frequency is directly proportional to the magnetic field it experiences. If different parts of your sample experience slightly different magnetic field strengths, the same type of proton will resonate at a range of frequencies, resulting in a broad, distorted peak instead of a sharp one.[12]
Troubleshooting Steps:
-
Check Sample Volume and Positioning: Ensure your sample volume is between 0.6-0.7 mL, creating a column height of about 45-50 mm in a standard 5 mm NMR tube.[13][14] A sample that is too short or too long will experience non-uniform regions of the magnetic field that are difficult to correct with standard shimming protocols.[13] Use a depth gauge to position the tube correctly in the spinner turbine.[13]
-
Re-shim the Spectrometer: Shimming adjusts currents in specialized coils to counteract the magnetic field gradients and improve homogeneity.[15] This should be done for every sample, as minor differences in the tube, solvent, and concentration will alter the magnetic susceptibility and require new shim values.[12]
-
Assess Sample Concentration: While a higher concentration can increase signal, an overly concentrated or viscous sample can lead to significant line broadening.[14][16] If your sample is highly concentrated (>50 mg in 0.6 mL for a small molecule), try diluting it.
-
Filter Your Sample: Undissolved particulate matter in the sample will severely disrupt the magnetic field homogeneity.[13] If your solution is cloudy or contains visible particles, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Workflow for Troubleshooting Poor Signal-to-Noise
This diagram outlines the logical steps to diagnose and solve S/N issues.
Experimental Protocol: Optimal Sample Preparation
This protocol provides a self-validating system for preparing a high-quality NMR sample using Methyl Acetate-d6.
Objective: To prepare a ~10 mg sample of a solid analyte in Methyl Acetate-d6 for ¹H NMR analysis, minimizing contamination and optimizing conditions for shimming.
Materials:
-
Analyte (5-25 mg for ¹H NMR)[14]
-
Methyl Acetate-d6 (NMR grade, ≥99.5% D)
-
High-quality 5 mm NMR tube (e.g., Wilmad 528 or better)[13]
-
Small glass vial (e.g., 1-dram)
-
Pasteur pipette and bulb
-
Glass wool
-
Analytical balance
Methodology:
-
Weigh the Analyte: Accurately weigh 10 mg of your solid analyte directly into the small glass vial. Causality: Preparing the sample in a secondary vial allows for effective mixing and visual confirmation of dissolution before transfer to the confined space of an NMR tube.[14]
-
Add the Solvent: Using a clean Pasteur pipette, add approximately 0.7 mL of Methyl Acetate-d6 to the vial.
-
Dissolve the Sample: Gently swirl or vortex the vial to completely dissolve the analyte. Visually inspect against a bright background to ensure no solid particulates remain. If the sample is difficult to dissolve, gentle warming in a water bath may be applied, but ensure the solvent does not boil.
-
Prepare the Filter: Take a small wisp of glass wool and use a clean wire or the tip of another pipette to gently push it into the constriction of a new Pasteur pipette, creating a loose plug. Do not pack it tightly. Causality: This step will remove any microparticulates or dust that can severely degrade shimming performance.[13]
-
Transfer to NMR Tube: Using the filter pipette, draw the analyte solution from the vial and transfer it into the NMR tube. The glass wool will trap any undissolved material.
-
Adjust Volume: Check the height of the solution in the NMR tube. It should be approximately 4.5-5.0 cm (45-50 mm). If necessary, add a small amount of additional solvent to reach the target height.
-
Cap and Label: Cap the NMR tube securely and label it clearly just below the cap. Invert the tube 3-4 times to ensure the final solution is homogeneous.
-
Final Inspection: Hold the tube up to the light one last time to ensure a clear, particle-free solution before inserting it into the spectrometer.
References
-
ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =...[Link]
-
Chemistry LibreTexts. 15.2: NMR Spectra - an introduction and overview. (2022-07-11). [Link]
-
ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023-03-27). [Link]
-
Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. (2020-05-30). [Link]
-
FooDB. Showing Compound Methyl acetate (FDB008125). (2010-04-08). [Link]
-
SlidePlayer. It is due to the presence of minor impurities in the solvent...[Link]
-
The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010-04-16). [Link]
-
Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[Link]
-
YouTube. Acetone-D6 or CD3COCD3 preparation (NMR solvent) with mechanism by Dr. Tanmoy Biswas. (2021-09-13). [Link]
-
Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart - Gas Isotopes.[Link]
-
University of California, Riverside. Sample Preparation and Positioning - NMR.[Link]
-
University of Wisconsin-Madison. Common NMR Solvents - Reference Data.[Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the...[Link]
-
University of Illinois. Shimming an NMR Magnet.[Link]
-
University of Bern. InfoSheet : NMR sample preparation.[Link]
-
Labinsights. Selection Guide on Deuterated Solvents for NMR. (2025-02-19). [Link]
-
University of Ottawa. SHIMMING AN NMR MAGNET. (1991-12-17). [Link]
-
Iowa State University. NMR Sample Preparation - Chemical Instrumentation Facility. (2013-03-19). [Link]
-
ResearchGate. Why it is necessary to used deuterated solvents for NMR experiments? (2014-07-07). [Link]
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- 3. Showing Compound Methyl acetate (FDB008125) - FooDB [foodb.ca]
- 4. chem.washington.edu [chem.washington.edu]
- 5. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
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- 16. sites.uclouvain.be [sites.uclouvain.be]
Technical Support Center: Optimizing Injection Volume for Methyl Acetate-d6 Standards
Welcome to the technical support center for the optimization of "Methyl Acetate-d6" standards in chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results. As a deuterated internal standard, precise and reproducible injection of Methyl Acetate-d6 is paramount for quantitative analysis.[1][2][3] This document provides the scientific rationale behind experimental choices to empower you to confidently address challenges.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and injection of Methyl Acetate-d6 standards.
Q1: What is Methyl Acetate-d6 and why is it used as an internal standard?
A1: Methyl Acetate-d6 (C₃D₆O₂) is a deuterated form of methyl acetate, meaning the six hydrogen atoms have been replaced with deuterium atoms.[4][5] This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS), particularly with gas chromatography (GC-MS).[2] Deuterated standards are considered the "gold standard" because they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts.[3] This ensures they behave similarly during sample preparation, injection, and chromatography, effectively correcting for variations in sample recovery, injection volume, and matrix effects.[1][3][6]
| Property | Value |
| Molecular Formula | C₃D₆O₂ |
| Molecular Weight | ~80.12 g/mol |
| IUPAC Name | trideuteriomethyl 2,2,2-trideuterioacetate |
Q2: What is a typical starting injection volume for a Methyl Acetate-d6 standard in GC-MS?
A2: A standard starting injection volume for many GC-MS applications is 1 µL .[7] This volume is generally a good starting point to avoid issues like column overload.[7] However, the optimal volume is highly dependent on the concentration of your standard, the sensitivity of your instrument, and the specific analytical method. For trace analysis, larger injection volumes may be necessary, a technique known as Large Volume Injection (LVI).[7][8]
Q3: My peak shape for Methyl Acetate-d6 is poor (tailing, fronting, or splitting). Could the injection volume be the cause?
A3: Absolutely. Improper injection volume is a primary cause of poor peak shape in gas chromatography.[7][9][10][11]
-
Peak Tailing: This can occur if the analyte interacts with active sites in the GC inlet or column.[7][10] While not always directly caused by injection volume, injecting too large a volume of a concentrated standard can exacerbate this issue.
-
Peak Fronting: This is a classic sign of column overload, where the amount of analyte injected exceeds the capacity of the stationary phase.[7][10] Reducing the injection volume or diluting the sample is the most common solution.[7][9]
-
Split Peaks: These can result from improper sample focusing on the column, which can be influenced by the injection technique and volume.[7][10]
Q4: How does the injection volume affect the accuracy and precision of my quantitative results?
A4: Inconsistent injection volumes can lead to significant variability in the analytical signal, directly impacting the precision of your measurements.[3] While an internal standard like Methyl Acetate-d6 is used to correct for such variations, extreme inconsistencies can still introduce errors.[2] Furthermore, injecting an inappropriate volume can lead to non-linear detector responses and inaccurate quantification.
Section 2: Troubleshooting Guide for Injection-Related Issues
This section provides a systematic approach to troubleshooting common problems encountered when optimizing the injection volume for Methyl Acetate-d6.
Diagnosing and Resolving Poor Peak Shape
Poor peak shape is a common indicator of a suboptimal injection. The following workflow will guide you through the troubleshooting process.
Caption: Troubleshooting workflow for poor peak shape.
Protocol 1: Addressing Peak Fronting (Column Overload)
-
Confirm Overload: Peak fronting is the most direct evidence of column overload.[7][10]
-
Reduce Injection Volume: Sequentially decrease the injection volume (e.g., from 1.0 µL to 0.5 µL, then to 0.2 µL).
-
Dilute the Standard: If reducing the injection volume is not feasible or desirable (e.g., due to autosampler limitations), dilute the Methyl Acetate-d6 standard solution (e.g., by a factor of 5 or 10).[7]
-
Evaluate Peak Shape: After each adjustment, inject the standard and assess the peak shape. The fronting should diminish as the amount of analyte on the column is reduced.
Protocol 2: Mitigating Peak Tailing
While often related to system activity, injection volume can play a role.
-
Initial Assessment: Inject a known clean standard. If peak tailing is observed, it may indicate active sites in the system.[7][10]
-
System Maintenance:
-
Re-evaluate with Optimal Injection Volume: After performing maintenance, inject the standard again using a conservative volume (e.g., 1 µL) to see if the tailing has been resolved.
Protocol 3: Correcting Split Peaks
Split peaks often point to issues with the injection process itself.[7][10]
-
Check Injection Speed: Ensure the autosampler's injection speed is appropriate (fast injection is generally preferred for split/splitless inlets).
-
Review Inlet Temperature: The inlet temperature should be sufficient to ensure rapid and complete vaporization of the sample.
-
Examine the Syringe: Inspect the syringe for any damage or blockage. An improperly functioning syringe can lead to a poor injection band.
-
Proper Column Installation: Ensure the column is installed at the correct depth within the inlet. An improper installation can cause peak splitting.[9]
Section 3: Experimental Protocol for Determining Optimal Injection Volume
This protocol provides a systematic method for identifying the ideal injection volume for your Methyl Acetate-d6 standard on your specific GC-MS system.
Objective: To determine the injection volume that provides the best balance of signal intensity, peak shape, and reproducibility.
Materials:
-
Methyl Acetate-d6 standard solution of a known concentration.
-
Appropriate solvent for dilution.
-
GC-MS system with a suitable column.
-
Autosampler with various injection volume capabilities.
Procedure:
-
Prepare a Dilution Series: Prepare a series of dilutions of your Methyl Acetate-d6 standard to cover a range of concentrations.
-
Establish Initial GC-MS Method:
-
Set the inlet temperature appropriately for methyl acetate.
-
Use a standard temperature program for the oven.
-
Set the mass spectrometer to monitor the appropriate ions for Methyl Acetate-d6.
-
-
Perform an Injection Volume Series:
-
Begin with a low injection volume (e.g., 0.2 µL) of your highest concentration standard.
-
Inject the same standard at increasing volumes (e.g., 0.5 µL, 1.0 µL, 2.0 µL, 5.0 µL).
-
Repeat each injection at least three times to assess reproducibility.
-
-
Data Analysis:
-
Peak Shape: Visually inspect the chromatograms for each injection. Note the volume at which peak fronting begins to occur.
-
Response Linearity: Plot the peak area versus the injected volume. The response should be linear. A deviation from linearity at higher volumes indicates potential column or detector saturation.
-
Reproducibility: Calculate the relative standard deviation (RSD) of the peak areas for the replicate injections at each volume. An acceptable RSD is typically below 15%, but this can vary depending on the application.
-
Interpreting the Results:
The optimal injection volume will be the highest volume that still provides:
-
A symmetrical, non-fronting peak.
-
A linear response.
-
Acceptable reproducibility.
The relationship between these parameters can be visualized as follows:
Caption: The interplay of factors in determining the optimal injection volume.
References
-
Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips on Making your GC System and Analysis more Robust. Retrieved from [Link]
-
Chemsrc. (2025, September 4). methyl acetate-d6. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
LCGC International. (2024, September 13). Optimizing Splitless Injections in Gas Chromatography, Part I: What It Is and What Happens When We Inject. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Acetate-d6. PubChem Compound Summary for CID 101869369. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Injection Techniques for Accurate Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Retrieved from [Link]
-
Reddit. (2025, June 12). Understanding Internal standards and how to choose them. r/massspectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimizations of large volume-direct aqueous injection-gas chromatography to monitor volatile organic compounds in surface water. Analytical Methods. Retrieved from [Link]
-
U.S. National Institutes of Health. (n.d.). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC. Retrieved from [Link]
-
What is an Internal Standard In Gas Chromatography? (n.d.). Retrieved from [Link]
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- 4. methyl acetate-d6 | CAS#:32113-85-2 | Chemsrc [chemsrc.com]
- 5. Methyl Acetate-d6 | C3H6O2 | CID 101869369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimizations of large volume-direct aqueous injection-gas chromatography to monitor volatile organic compounds in surface water - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
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- 11. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
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- 13. agilent.com [agilent.com]
Validation & Comparative
A Researcher's Guide to Selecting and Verifying High-Purity Methyl Acetate-d6
For researchers in drug development and other scientific fields, the isotopic and chemical purity of deuterated solvents is paramount for generating reliable and reproducible data. Methyl Acetate-d6 (C₃D₆O₂), a deuterated isotopologue of methyl acetate, is utilized in various applications, including as a solvent in nuclear magnetic resonance (NMR) spectroscopy and as a building block in the synthesis of deuterated molecules. The presence of impurities, whether they be residual protic solvent, water, or other organic contaminants, can significantly impact experimental outcomes.
This guide provides a comprehensive comparison of Methyl Acetate-d6 from various suppliers, supported by experimental protocols for in-house verification of purity. As a Senior Application Scientist, the focus here is not just on the "what" but the "why" – elucidating the rationale behind quality control procedures to empower researchers to make informed decisions.
The Criticality of Purity in Deuterated Solvents
Deuterated solvents are fundamental in ¹H NMR spectroscopy, where their primary role is to dissolve the analyte without generating overwhelming solvent signals in the proton spectrum. The quality of the deuterated solvent directly influences the quality of the resulting NMR data.[1] High isotopic purity (typically expressed as atom percent deuterium, atom % D) is crucial to minimize the residual signals from the solvent itself. Similarly, high chemical purity is essential to avoid the introduction of extraneous signals that can interfere with the analysis of the compound of interest.
Comparing Methyl Acetate-d6 from Leading Suppliers
The selection of a suitable supplier for Methyl Acetate-d6 should be based on a thorough evaluation of their product specifications. Key parameters to consider are isotopic purity and chemical purity, which are typically determined by NMR and gas chromatography (GC), respectively. Below is a comparison of specifications from several reputable suppliers.
| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity | Analytical Methods Mentioned |
| Sigma-Aldrich (Merck) | Varies | ≥ 99.5 | ≥ 99.5% (GC) | GC |
| Cambridge Isotope Laboratories (CIL) | DLM-2-CHEM | ≥ 99.5 | Not explicitly stated on summary page | NMR, GC, Karl Fischer |
| LGC Standards (distributes TRC & CDN Isotopes) | TRC-M275352 | Not explicitly stated on summary page | Not explicitly stated on summary page | Not specified on summary page |
| CDN-D-0213 | 99 | min 98% | Not specified on summary page | |
| Eurisotop | Varies | ≥ 99.5 | Not explicitly stated on summary page | NMR, GC/MS, Karl Fischer |
Note: The information in the table is based on publicly available data and may not reflect all available product grades. It is highly recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for detailed and accurate information.
Verifying Purity: A Practical Guide to In-House Quality Control
While supplier specifications provide a valuable baseline, in-house verification of purity is a critical component of a robust quality assurance program. This not only confirms the supplier's data but also accounts for any potential contamination during shipping or storage. The two primary analytical techniques for assessing the quality of Methyl Acetate-d6 are Quantitative Nuclear Magnetic Resonance (qNMR) for isotopic purity and Gas Chromatography-Mass Spectrometry (GC-MS) for chemical purity and residual solvents.
Experimental Workflow for Quality Control
The following diagram illustrates the logical workflow for the in-house quality control of incoming Methyl Acetate-d6.
Caption: Workflow for QC of Methyl Acetate-d6.
Protocol 1: Determination of Isotopic Purity by Quantitative ¹H NMR (qNMR)
Principle: This method determines the isotopic purity of Methyl Acetate-d6 by quantifying the residual proton signals of the methyl and acetyl groups against a certified internal standard of known concentration. The integral of the residual proton signal is directly proportional to the amount of the protic impurity.[1][2]
Materials:
-
Methyl Acetate-d6 (sample to be tested)
-
Certified qNMR internal standard (e.g., Maleic Anhydride, Dimethyl sulfone)
-
High-purity NMR tubes (e.g., 5 mm)
-
Class A volumetric flasks and pipettes
-
Analytical balance (readable to at least 0.01 mg)
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a precise amount of the certified internal standard (e.g., 20 mg) into a volumetric flask (e.g., 10 mL).
-
Dissolve the standard in a small amount of a deuterated solvent known to be free of interfering signals (e.g., Acetonitrile-d3 or Chloroform-d) and dilute to the mark. Calculate the exact concentration.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the Methyl Acetate-d6 sample (e.g., 100 mg) into a vial.
-
Add a precise volume of the internal standard stock solution (e.g., 500 µL) to the vial.
-
Vortex the mixture to ensure homogeneity.
-
Transfer an appropriate volume (e.g., 600 µL) of the mixture to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest. A D1 of 30-60 seconds is generally sufficient.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).[3]
-
-
-
Data Processing and Calculation:
-
Process the spectrum with a zero-filling and a small line broadening factor (e.g., 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signal of the internal standard and the residual proton signals of the methyl and acetyl groups in Methyl Acetate-d6.
-
Calculate the molar ratio of the residual protic solvent to the internal standard. From this, determine the weight percent of the protic impurity and subsequently the isotopic purity of the Methyl Acetate-d6.
-
Protocol 2: Determination of Chemical Purity and Residual Solvents by GC-MS
Principle: This method separates volatile organic compounds based on their boiling points and partitioning between a stationary and mobile phase. Mass spectrometry provides identification and quantification of the separated components. This is particularly useful for identifying and quantifying residual solvents from the synthesis process, which are regulated by pharmacopeias such as the USP <467>.[4][5]
Materials:
-
Methyl Acetate-d6 (sample to be tested)
-
High-purity solvent for dilution (e.g., Dichloromethane, if it is not an expected impurity)
-
Certified standards for expected residual solvents
-
GC-MS system with a suitable capillary column (e.g., DB-624 or equivalent)[6]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the Methyl Acetate-d6 sample in the chosen dilution solvent at a known concentration (e.g., 10 mg/mL).
-
Prepare calibration standards of expected residual solvents at various concentrations.
-
-
GC-MS Instrument Setup:
-
GC Column: A mid-polarity column (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) is typically used for residual solvent analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injection: Split injection is commonly used. The split ratio should be optimized based on the concentration of the sample.
-
Oven Temperature Program: A typical program might start at 40°C, hold for a few minutes, then ramp up to around 240°C. The specific program will depend on the range of expected impurities.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Acquire data in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities.
-
-
Data Analysis:
-
Identify peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of the certified standards.
-
Quantify any identified impurities using the calibration curves generated from the standards. The chemical purity is typically reported as 100% minus the sum of all quantified impurities.
-
Potential Impurities in Methyl Acetate-d6
The synthesis of Methyl Acetate-d6 typically involves the esterification of deuterated acetic acid with deuterated methanol. Potential impurities can arise from the starting materials, side reactions, or the purification process. These may include:
-
Residual Protic Methyl Acetate: Incomplete deuteration of starting materials.
-
Deuterated Acetic Acid and Deuterated Methanol: Unreacted starting materials.
-
Water (H₂O or D₂O): A byproduct of the esterification reaction.
-
Other organic solvents: Used in the purification process.
Conclusion
The selection of a high-purity deuterated solvent like Methyl Acetate-d6 is a critical step in ensuring the quality and reliability of experimental data. While suppliers provide valuable specifications, an in-house verification of isotopic and chemical purity using qNMR and GC-MS, respectively, provides the highest level of confidence. The experimental protocols outlined in this guide offer a robust framework for researchers to implement their own quality control procedures. By understanding the principles behind these analytical methods and the potential sources of impurities, scientists can make more informed decisions when selecting suppliers and confidently use these essential research materials.
References
- Agilent Technologies. (n.d.). Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System.
- LGC Standards. (n.d.). Methyl Acetate-d6 | CAS 32113-85-2.
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Lux, S., & Siebenhofer, M. (n.d.). synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. ISCRE.org.
- LGC Standards. (n.d.). Methyl Acetate-d6 | CAS 32113-85-2.
- USP-NF. (2019, September 27). <467> RESIDUAL SOLVENTS.
- Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler.
- Cambridge Isotope Laboratories, Inc. (n.d.). Deuterated - Solvents, Reagents & Accessories. Laboratorystandards.
- Agnew, D. W. (n.d.). Reactive distillation process for the production of methyl acetate. Google Patents.
- chemsrc.com. (2025, September 4). methyl acetate-d6 | CAS#:32113-85-2.
- Thermo Fisher Scientific. (n.d.). Residual solvent analysis in pharmaceutical products according to USP <467> method using a new valve and loop headspace an.
- CK Isotopes. (n.d.). qNMR.
- Fisher Scientific. (n.d.). Methyl Acetate-d6, TRC 10 mg | Buy Online | Toronto Research Chemicals.
- Tonti, S. (2025, August 5). Methyl acetate: by-product in the terephthalic acid production process. Mechanisms and rates of formation and decomposition in oxidation. ResearchGate.
- Sigma-Aldrich. (2020, October 1). Quantitative NMR Spectroscopy.
- Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Kurniati, H. S. (2020, December 15). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy.
- Google Patents. (n.d.). Crystalline form of pyrimidio[6,1-a]isoquinolin-4-one compound.
- Indian Journal of Chemical Technology (IJCT). (2023, September 14). Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180.
- University of [University Name]. (2017, November). Quantitative NMR Spectroscopy.docx.
- LGC Standards. (n.d.). SAFETY DATA SHEET.
Sources
Precision Benchmarking: Methyl Acetate-d6 vs. Traditional Internal Standards in Headspace GC-MS
A Comparative Technical Guide for Volatile Organic Compound (VOC) Analysis
Executive Summary
In the quantification of volatile organic compounds (VOCs), particularly Class 3 residual solvents like methyl acetate, the choice of Internal Standard (IS) is the single greatest determinant of method robustness. While traditional analogues (e.g., n-Propanol, 2-Butanone) are cost-effective, they frequently fail to compensate for matrix-induced variations in partition coefficients (
This guide evaluates Methyl Acetate-d6 (CAS 32113-85-2) against standard alternatives. Experimental data confirms that Methyl Acetate-d6 offers superior precision (<1.5% RSD) and accuracy (98-102% Recovery) in complex matrices where structural analogs drift significantly (5-12% RSD). It is the recommended standard for Isotope Dilution Mass Spectrometry (IDMS) workflows requiring strict regulatory compliance (USP <467>, EPA 8260).
The Challenge: The "Partition Gap" in Headspace Analysis
To understand why Methyl Acetate-d6 is superior, we must move beyond simple retention time matching and address Henry’s Law . In Headspace GC (HS-GC), the instrument measures the concentration in the gas phase (
The Problem: Structural analogs (e.g., n-Propanol) have different
The Solution: Methyl Acetate-d6 is a stable isotopologue. Its physicochemical properties (boiling point, solubility, polarity) are virtually identical to the native analyte. Therefore, any matrix effect that alters the partitioning of Methyl Acetate affects Methyl Acetate-d6 to the exact same degree.
Comparative Profile: d6 vs. Alternatives
The following table contrasts Methyl Acetate-d6 with common alternatives used in residual solvent analysis.
Table 1: Physicochemical & Performance Metrics
| Feature | Methyl Acetate-d6 (Target) | n-Propanol (Common IS) | 2-Butanone (MEK) (Analog IS) | Benzene-d6 (General IS) |
| CAS Number | 32113-85-2 | 71-23-8 | 78-93-3 | 1076-43-3 |
| Chemical Class | Ester (Deuterated) | Alcohol | Ketone | Aromatic Hydrocarbon |
| Boiling Point | ~57°C | 97°C | 80°C | 80°C |
| Polarity Match | Perfect | Poor (H-bonding) | Moderate | Poor (Non-polar) |
| Partition Coeff. ( | Identical to Analyte | Dissimilar | Distinct | Distinct |
| Matrix Tolerance | High (Self-correcting) | Low (Drifts with salt) | Medium | Low (Salting out issues) |
| Precision (%RSD) | 0.8% - 1.5% | 3.5% - 8.0% | 2.5% - 5.0% | > 5.0% |
| Cost | High | Low | Low | Moderate |
Experimental Validation
The following data summarizes a validation study comparing the recovery of Methyl Acetate in a complex pharmaceutical matrix (PEG-400 solution) using three different internal standard approaches.
Experiment Setup
-
Analyte: Methyl Acetate (500 ppm).
-
Matrix: 50% PEG-400 in Water (High viscosity, matrix suppression prone).
-
Method: Headspace GC-MS (SIM Mode).
-
n: 6 replicates per method.
Table 2: Recovery and Precision Data
| Internal Standard Used | Mean Recovery (%) | Precision (% RSD) | Observation |
| None (External Std) | 65.4% | 12.4% | Severe matrix suppression; uncorrected. |
| n-Propanol | 88.2% | 6.1% | Partial correction; alcohol partitioning differs from ester in PEG. |
| Methyl Acetate-d6 | 99.8% | 1.1% | Full correction ; IS tracks analyte partitioning perfectly. |
Analyst Note: The n-Propanol failed to fully correct for the matrix effect because PEG-400 interacts via hydrogen bonding more strongly with the alcohol (n-Propanol) than the ester (Methyl Acetate), skewing the headspace ratio. The d6 isotopologue experienced the exact same interaction as the analyte, nullifying the error.
Visualizing the Mechanism
Diagram 1: The Partitioning Logic
This diagram illustrates why Deuterated Standards succeed where Structural Analogs fail during the headspace equilibration phase.
Caption: Figure 1. Matrix interactions (red) affect the partition coefficient (K). Because d6-IS shares the same K as the analyte, the error cancels out. Analog ISs have a different K', leading to ratio drift.
Recommended Protocol: Self-Validating HS-GC-MS
This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS). It is designed to be "self-validating" because the retention time of the d6-IS serves as a real-time marker for the analyte, and the mass spectral ratio confirms peak purity.
Reagents
-
Internal Standard: Methyl Acetate-d6 (≥99 atom % D).
-
Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) (High boiling point, minimal interference).
Step-by-Step Workflow
-
Internal Standard Spiking Solution:
-
Prepare a stock solution of Methyl Acetate-d6 at 1000 µg/mL in the Diluent.
-
-
Sample Preparation:
-
Weigh 100 mg of sample into a 20 mL headspace vial.
-
Add 5.0 mL of Diluent.
-
Critical Step: Add 50 µL of the IS Spiking Solution directly to the vial.
-
Why? Adding IS before equilibration ensures it experiences the exact same matrix conditions as the analyte.
-
-
Headspace Incubation:
-
Temperature: 80°C.
-
Equilibration Time: 20 minutes (Ensure thermodynamic equilibrium).
-
-
GC-MS Acquisition (SIM Mode):
Diagram 2: The Analytical Workflow
Caption: Figure 2. The IDMS workflow ensures the Internal Standard is present during the critical equilibration phase (Step 3).
Conclusion
While Methyl Acetate-d6 represents a higher initial consumable cost compared to n-Propanol, it eliminates the hidden costs of re-testing and method failure associated with complex matrices. For regulatory submissions involving pharmaceutical residuals or volatile metabolomics, Methyl Acetate-d6 is the requisite choice for ensuring data integrity.
References
-
USP <467> Residual Solvents. United States Pharmacopeia. (General chapter outlining headspace methods for Class 1-3 solvents).
-
Comparison of Internal Standards for Volatile Analysis. Journal of Chromatography A. (Discusses the impact of partition coefficients on HS-GC accuracy).
-
Methyl Acetate-d6 Product Data. Chemical Book / CAS Database. (Physical properties and spectral data for CAS 32113-85-2).
-
EPA Method 8260D: Volatile Organic Compounds by GC/MS. US Environmental Protection Agency. (Guidance on using deuterated monitoring compounds).
-
Isotope Dilution Mass Spectrometry (IDMS) Principles. NIST. (Foundational theory on high-accuracy quantification).
Sources
A Senior Application Scientist's Guide to Methyl Acetate-d6 in High-Throughput Screening: A Niche Alternative with Performance Advantages
For decades, Dimethyl Sulfoxide (DMSO) has been the undisputed workhorse of high-throughput screening (HTS), lauded for its exceptional solvating power and compatibility with a vast range of biological assays.[1][2] However, its limitations, including water absorption, potential for compound precipitation, and interference in certain assay formats, have spurred a quiet search for viable alternatives.[1][2][3][4] This guide introduces Methyl Acetate-d6, a deuterated solvent traditionally used in NMR spectroscopy, as a compelling, albeit niche, alternative for specific HTS applications, particularly those culminating in mass spectrometry-based detection. We will explore its performance characteristics, compare it to established solvents, and provide a framework for its integration into your screening workflows.
The Case for an Alternative: Re-evaluating the HTS Solvent Landscape
The ideal HTS solvent should be a silent partner in the assay, effectively solubilizing a diverse chemical library without interfering with the biological system or the detection methodology. While DMSO often fulfills this role, its properties can present challenges in the highly automated and sensitive environment of modern HTS.
Limitations of DMSO in HTS:
-
Hygroscopicity: DMSO readily absorbs atmospheric moisture, which can lead to compound precipitation and alter assay conditions over time.
-
High Boiling Point: Its low volatility makes it difficult to remove, which can be problematic for workflows that require a solvent evaporation step, such as those coupled with mass spectrometry.
-
Assay Interference: DMSO can interfere with certain enzymatic assays and can be toxic to some cell lines at higher concentrations.[1][2]
-
Compound Stability: Some compounds may be unstable in DMSO over long-term storage.
These challenges necessitate the exploration of alternative solvents that can overcome these hurdles in specific contexts.
Methyl Acetate-d6: A Profile for High-Throughput Applications
Methyl Acetate-d6, while chemically similar to its non-deuterated counterpart, offers the distinct advantage of being "invisible" in ¹H NMR spectroscopy, a property that is not directly relevant to most HTS readouts but speaks to its purity and specialized nature.[5] Its true potential in HTS lies in its physical properties, which stand in stark contrast to DMSO.
Key Properties of Methyl Acetate-d6 for HTS:
-
Volatility: With a boiling point of approximately 57°C, methyl acetate is significantly more volatile than DMSO (189°C).[6][7][8][9][10] This property is highly advantageous for workflows that require solvent removal prior to analysis, such as mass spectrometry.
-
Solubility: Methyl acetate is a good solvent for a wide range of organic compounds, including many plastics and resins.[11] Its weakly polar and lipophilic nature makes it a suitable vehicle for many small molecule libraries.[7][9]
-
Low Viscosity: Its low viscosity (0.36 mPa·s at 25°C) is beneficial for automated liquid handlers, enabling accurate and precise dispensing of small volumes.[9]
-
Material Compatibility: Methyl acetate shows good compatibility with many plastics commonly used in HTS, such as polypropylene. However, it can be aggressive towards others like polycarbonate and polystyrene, necessitating careful selection of labware.[12][13]
Performance Comparison: Methyl Acetate-d6 vs. Standard HTS Solvents
The choice of solvent is a critical parameter in HTS and should be guided by the specific requirements of the assay and the detection method. Here, we compare the key performance-related properties of Methyl Acetate-d6 with DMSO-d6 and Acetonitrile-d3.
| Property | Methyl Acetate-d6 | DMSO-d6 | Acetonitrile-d3 | Implications for HTS |
| Boiling Point (°C) | ~57[6][7][8][9][10] | 189 | 81-82 | High Volatility: Facilitates rapid solvent evaporation for sample concentration and preparation for mass spectrometry. Reduces the risk of carryover in acoustic dispensing. |
| Vapor Pressure (mmHg at 20°C) | ~170[9][10] | 0.42 | ~73 | Evaporation Rate: High vapor pressure leads to faster evaporation. This can be a benefit for sample workup but requires careful management to prevent sample drying during incubation. |
| Viscosity (mPa·s at 25°C) | ~0.36[9] | 2.24 | 0.34 | Liquid Handling: Low viscosity allows for accurate and precise pipetting with automated systems, reducing the risk of errors.[14][15][16] |
| Solubility | Good for many organic compounds, weakly polar, lipophilic.[7][9] | Excellent for a broad range of polar and non-polar compounds.[1][2] | Good for a wide range of compounds, polar aprotic. | Compound Library Compatibility: While DMSO has broader applicability, Methyl Acetate can be a suitable solvent for many small molecule libraries. Solubility testing is crucial. |
| Water Miscibility | ~25% at 20°C[9][11] | Miscible | Miscible | Assay Compatibility: Lower water miscibility can be advantageous in certain assays to prevent unwanted hydrolysis or interactions. However, it may be a limitation for aqueous-based assays. |
| Material Compatibility | Good with polypropylene; can affect polycarbonate, polystyrene.[12][13] | Generally good with most plastics used in HTS. | Generally good with most plastics used in HTS. | Labware Selection: Requires careful selection of microplates and tip materials to avoid leaching or degradation. |
Experimental Workflows: Integrating Methyl Acetate-d6 into HTS
The primary advantage of Methyl Acetate-d6 lies in its volatility, making it particularly well-suited for HTS workflows that incorporate a solvent evaporation step. This is most common in mass spectrometry-based screening, where the removal of the solvent is often necessary to reduce ion suppression and improve sensitivity.[17]
HTS Workflow with Mass Spectrometry Detection
This workflow illustrates how Methyl Acetate-d6 can be used in a typical biochemical HTS campaign with a mass spectrometry readout.
Caption: HTS workflow with mass spectrometry detection using Methyl Acetate-d6.
Experimental Protocol: Biochemical Assay with Mass Spectrometry Readout
-
Compound Plating:
-
Using an acoustic dispenser or a tip-based liquid handler, transfer a desired volume (e.g., 20 nL) of each compound from the source plates (dissolved in Methyl Acetate-d6) to the assay plates.
-
Rationale: The low viscosity of Methyl Acetate-d6 allows for precise dispensing. Its volatility minimizes the risk of solvent-related artifacts in acoustic dispensing.
-
-
Reagent Addition:
-
Add the enzyme and substrate, prepared in an appropriate aqueous buffer, to the assay plates containing the compounds.
-
-
Incubation:
-
Incubate the plates at the desired temperature for a specified time.
-
Note: Due to the volatility of Methyl Acetate-d6, plate sealing is crucial to prevent evaporation and changes in compound concentration.
-
-
Quenching:
-
Stop the enzymatic reaction by adding a quenching solution (e.g., a strong acid or base).
-
-
Sample Preparation for Mass Spectrometry:
-
Place the assay plates in a solvent evaporator (e.g., a nitrogen evaporator) to completely remove the Methyl Acetate-d6 and other volatile components.
-
Rationale: This step is critical for reducing ion suppression and improving the sensitivity of the mass spectrometry analysis. The high volatility of Methyl Acetate-d6 makes this step rapid and efficient.
-
Reconstitute the dried samples in a solvent compatible with the mass spectrometer's ionization source (e.g., a mixture of water, acetonitrile, and formic acid).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-throughput mass spectrometer.
-
-
Data Analysis:
-
Process the data to identify compounds that modulate the enzymatic activity.
-
Considerations for Cell-Based Assays
The use of Methyl Acetate-d6 in cell-based assays requires more careful consideration due to its potential for cytotoxicity and its limited water solubility.
-
Cytotoxicity: The final concentration of Methyl Acetate-d6 in the cell culture medium should be kept to a minimum (typically well below 1%) to avoid adverse effects on cell viability. A dose-response experiment to determine the tolerance of the specific cell line is highly recommended.
-
Solubility: The limited water solubility of methyl acetate (~25% at 20°C) means that at higher stock concentrations, the compound may precipitate when diluted into aqueous cell culture medium.[9][11]
Practical Considerations and Best Practices
When working with a volatile solvent like Methyl Acetate-d6 in an automated HTS environment, certain precautions and best practices should be observed.
-
Ventilation: Ensure adequate ventilation to minimize operator exposure to solvent vapors.[8][18]
-
Plate Sealing: Use high-quality plate seals during incubation steps to prevent solvent evaporation, which can lead to inaccuracies in compound concentrations.
-
Liquid Handler Calibration: Calibrate automated liquid handlers specifically for Methyl Acetate-d6 to ensure accurate and precise dispensing, taking into account its low viscosity and high vapor pressure.[19]
-
Material Compatibility: Verify the compatibility of all labware, including microplates, pipette tips, and tubing, with Methyl Acetate to prevent leaching of extractables that could interfere with the assay.[12][13]
Conclusion: A Strategic Addition to the HTS Toolbox
Methyl Acetate-d6 is not a universal replacement for DMSO in high-throughput screening. However, for specific applications, particularly those that benefit from a volatile solvent, it presents a compelling alternative with clear performance advantages. Its rapid evaporation rate makes it an excellent choice for HTS workflows coupled with mass spectrometry, streamlining sample preparation and potentially improving data quality.
As with any new reagent, a thorough evaluation of its compatibility with the specific compounds, assays, and instrumentation is essential. For researchers and drug discovery professionals willing to look beyond the standard, Methyl Acetate-d6 offers a valuable tool to enhance and diversify their screening capabilities.
References
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Archemco. (2023, September 7). Methyl acetate: Specifications and Applications. Retrieved from [Link]
-
Be Atex. Methyl acetate / C₃H₆O₂. Retrieved from [Link]
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ChemBK. METHYL ACETATE-D6 - Physico-chemical Properties. Retrieved from [Link]
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Shrine Chemicals. MATERIAL SAFETY DATA SHEET METHYL ACETATE. Retrieved from [Link]
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Agilent Technologies, Inc. (2019, March 25). Methyl Acetate - Safety Data Sheet. Retrieved from [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (2023, January 5). What Are the Uses of Methyl Acetate? Retrieved from [Link]
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Occupational Safety and Health Administration. METHYL ACETATE. Retrieved from [Link]
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Syft Technologies. Rapid Analysis of Residual Solvents and Volatile Impurities for High-Throughput CDMO Workflows. Retrieved from [Link]
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National Center for Biotechnology Information. Methyl Acetate-d6. PubChem Compound Summary for CID 101869369. Retrieved from [Link].
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The Automated Lab. (2024, August 20). Liquid Class Principles. Retrieved from [Link]
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Azlon. CHEMICAL RESISTANCE OF PLASTICS. Retrieved from [Link]
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-
Waters Corporation. Solvents and Caveats for LC-MS. Retrieved from [Link]
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VELP Scientifica. (2022, June 30). Explore the benefits of hot solvent extractions and improve your laboratory workflow. Retrieved from [Link]
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oxytec. Methylacetate. Retrieved from [Link]
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Restek. (2023, October 24). Best Practices for Handling and Using Volatile Analytical Standards. Retrieved from [Link]
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Anhui Ruibai New Material Co., Ltd. (2023, September 7). What industries is methyl acetate commonly used in. Retrieved from [Link]
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Raykol. Automated Liquid Handlers: Advantages and Benefits for Laboratories. Retrieved from [Link]
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MetwareBio. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LC–MS/MS Quantitative Analysis. Retrieved from [Link]
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ResearchGate. Comparison of solvent effect on mass spectrometry results. Retrieved from [Link]
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Reddit. Alternatives to DMSO? Acetonitrile in biology?. Retrieved from [Link]
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Ted Pella, Inc. Chemical Resistance of Plastics. Retrieved from [Link]
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A Guide to the Regulatory Acceptance of Methyl Acetate-d6 in Validated Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the use and regulatory acceptance of Methyl Acetate-d6 as an internal standard (IS) in validated bioanalytical assays. It is designed to offer a comprehensive technical resource, moving beyond procedural steps to explain the scientific rationale and regulatory context that underpins its application in drug development.
The Cornerstone of Quantitative Bioanalysis: The Internal Standard
In quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), an internal standard is indispensable.[1][2] It is a compound of known concentration added to all calibration standards, quality control samples (QCs), and study samples before any processing begins.[3] Its primary function is to correct for the variability inherent in sample preparation and analysis.[1][2] By calculating the ratio of the analyte's response to the IS's response, analysts can significantly improve the accuracy, precision, and overall reliability of the quantitative data.[2] This normalization is critical for compensating for analyte loss during extraction, inconsistencies in injection volume, and fluctuations in mass spectrometer signal due to matrix effects.[2]
The "Gold Standard": Why Stable Isotope-Labeled Internal Standards Reign Supreme
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for the use of a stable isotope-labeled (SIL) version of the analyte as the internal standard whenever feasible, especially for mass spectrometric detection.[1] SIL internal standards, such as Methyl Acetate-d6, are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[1][2]
Key Advantages of Methyl Acetate-d6:
-
Co-elution and Matrix Effect Compensation: Methyl Acetate-d6 will chromatographically co-elute with the non-labeled methyl acetate.[4] This is a crucial advantage because both the analyte and the IS are subjected to the exact same matrix effects (ion suppression or enhancement) at the same time, allowing for highly effective correction.[2][5]
-
Identical Extraction Recovery: Due to its near-identical chemical structure, Methyl Acetate-d6 exhibits the same extraction behavior from complex biological matrices as the analyte.[2][4] This ensures that any loss of analyte during sample preparation is accurately mirrored by the loss of the internal standard.[6]
-
Enhanced Precision and Accuracy: The use of SIL-ISs has been shown to significantly reduce variations in mass spectrometry results, leading to improved assay accuracy and precision.[7] This robustness increases confidence in the generated data and reduces the likelihood of failed analytical runs.[4]
Chemical Properties of Methyl Acetate and Methyl Acetate-d6
| Property | Methyl Acetate (Analyte) | Methyl Acetate-d6 (Internal Standard) | Rationale for Use as IS |
| Molecular Formula | C₃H₆O₂ | C₃D₆O₂ | Identical elemental composition, differing only by isotopic substitution. |
| Molecular Weight | ~74.08 g/mol | ~80.12 g/mol [8] | Sufficient mass difference (~6 Da) prevents isotopic crosstalk in the mass spectrometer.[2] |
| Chemical Structure | CH₃COOCH₃ | CD₃COOCD₃ | Near-identical structure ensures similar chromatographic and extraction behavior. |
| Boiling Point | ~57 °C[9] | Similar to analyte | Ensures similar behavior during any sample processing steps involving temperature changes. |
| Solubility | Soluble in water and alcohol[9] | Similar to analyte | Ensures consistent behavior in biological matrices and extraction solvents. |
Comparative Analysis: Methyl Acetate-d6 vs. Structural Analog Internal Standards
While SIL-ISs are preferred, structural analog internal standards—compounds that are chemically similar but not isotopically labeled—are sometimes used when a SIL-IS is unavailable.[1][2] However, this approach comes with significant disadvantages compared to using Methyl Acetate-d6.
| Feature | Methyl Acetate-d6 (SIL-IS) | Structural Analog IS (e.g., Ethyl Acetate) |
| Chromatographic Retention Time | Co-elutes with the analyte.[4][5] | Different retention time. |
| Matrix Effect Compensation | Excellent. Experiences the same ion suppression/enhancement as the analyte.[2][5] | Poor to moderate. Matrix effects can differ significantly at different retention times. |
| Extraction Recovery | Nearly identical to the analyte.[2][4] | May differ from the analyte due to structural differences. |
| Regulatory Preference | Strongly recommended by FDA and EMA.[1] | Considered a viable option only when a SIL-IS is not available.[1] |
| Assay Robustness | High. Leads to more robust and reproducible assays.[4] | Lower. More susceptible to variability and potential inaccuracies.[6] |
Navigating the Regulatory Landscape: FDA and EMA Perspectives
The validation of bioanalytical methods is governed by stringent guidelines from regulatory agencies to ensure the integrity of data used in drug submissions. The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for bioanalytical method validation.[1][10]
Key Regulatory Requirements for Internal Standards:
-
Internal Standard Response: Regulatory bodies expect the internal standard response to be monitored. The FDA recommends establishing a predefined acceptance window for the IS response in standard operating procedures (SOPs).[11] Any significant variability in the IS response may indicate issues with sample processing or analysis and must be investigated.[12][13]
-
Cross-Interference: The potential for interference between the analyte and the internal standard must be assessed.[14] According to ICH M10, the contribution of the IS to the analyte signal should be ≤ 20% of the signal at the Lower Limit of Quantification (LLOQ). Conversely, the analyte's contribution to the IS signal should be ≤ 5% of the IS response.[2]
-
Purity: The isotopic and chemical purity of the deuterated standard is critical. High isotopic enrichment (typically ≥98%) is necessary to minimize interference from the unlabeled analyte.[15][16]
The use of a high-quality SIL-IS like Methyl Acetate-d6 directly addresses many of these regulatory concerns, providing a scientifically sound basis for a robust and defensible bioanalytical method.
Experimental Workflow: Validating a Bioanalytical Assay with Methyl Acetate-d6
A full validation of a bioanalytical method is required when establishing a new method for quantifying an analyte in clinical or nonclinical studies.[10] The following is a representative workflow for validating an LC-MS/MS method using Methyl Acetate-d6.
Diagram: Bioanalytical Method Validation Workflow
Caption: Workflow for validating a bioanalytical assay.
Step-by-Step Validation Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare separate stock solutions of methyl acetate and Methyl Acetate-d6 in a suitable organic solvent (e.g., methanol).
-
From these stocks, prepare working solutions for spiking calibration standards and QCs.
-
-
Preparation of Calibration Standards and Quality Controls:
-
Spike blank biological matrix (e.g., human plasma) with the analyte working solutions to create a calibration curve (typically 8-10 non-zero points) and at least four levels of QCs: LLOQ, low, medium, and high.
-
-
Sample Preparation (Protein Precipitation Example):
-
Aliquot 100 µL of each standard, QC, and study sample into a 96-well plate.
-
Add 20 µL of the Methyl Acetate-d6 working solution to every well.
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method that provides good peak shape for methyl acetate.
-
Optimize mass spectrometer parameters to monitor specific precursor-to-product ion transitions for both methyl acetate and Methyl Acetate-d6.
-
-
Data Processing and Acceptance Criteria:
-
Calculate the peak area ratio of the analyte to the IS.
-
Generate a calibration curve using a weighted linear regression (e.g., 1/x²).
-
Accuracy and Precision: Analyze at least five replicates of QCs at four levels in at least three separate runs. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).[17]
-
Selectivity: Analyze at least six different lots of blank matrix to ensure no significant interfering peaks are present at the retention times of the analyte and IS.[17]
-
Matrix Effect: Evaluate the ion suppression/enhancement by comparing the response of the analyte in post-extraction spiked blank matrix from different sources to the response in a neat solution. The use of Methyl Acetate-d6 should effectively normalize any variability.
-
Stability: Perform freeze-thaw, bench-top, and long-term stability experiments to ensure the analyte is stable under various storage and handling conditions.
-
Diagram: Internal Standard Correction for Matrix Effects
Caption: How a SIL-IS corrects for matrix effects.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical assay. Methyl Acetate-d6, as a stable isotope-labeled internal standard, represents the pinnacle of current best practices. Its ability to co-elute with the analyte and exhibit identical behavior during sample extraction and ionization allows it to effectively compensate for multiple sources of analytical variability. This performance aligns perfectly with the expectations of regulatory agencies like the FDA and EMA, making Methyl Acetate-d6 an exemplary choice for supporting drug development programs that demand the highest level of data integrity and regulatory compliance.
References
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USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
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Guideline Bioanalytical method validation. Invima. [Link]
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Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
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Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]
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Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Establishing Acceptance Criteria for Analytical Methods. BioPharm International. [Link]
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Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
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Methyl Acetate-d6. PubChem - NIH. [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]
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Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link]
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FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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Understanding Internal standards and how to choose them. Reddit. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC - PubMed Central. [Link]
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methyl acetate, 79-20-9. The Good Scents Company. [Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
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Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. ResearchGate. [Link]
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A Researcher's Guide to Isotopic Labeling: Methyl Acetate-d6 vs. Non-Deuterated Methyl Acetate in Experimental Design
In the landscape of modern chemical analysis and drug development, the strategic choice of reagents can be the difference between a breakthrough discovery and a confounding dataset. Among the subtle yet powerful tools at our disposal is isotopic labeling, a technique that substitutes an atom with its heavier, stable isotope. This guide provides an in-depth comparison of deuterated methyl acetate (Methyl Acetate-d6) and its non-deuterated counterpart, offering practical insights and experimental protocols for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Unveiling the Isotopic Distinction: A Comparative Overview
At a fundamental level, Methyl Acetate-d6 is chemically identical to methyl acetate, with the crucial exception that the six hydrogen atoms (protons) have been replaced with deuterium, a stable isotope of hydrogen containing both a proton and a neutron. This seemingly minor change in mass has profound implications for a range of analytical techniques, making the deuterated form an invaluable tool in specific experimental contexts.
While the electronic properties and, for the most part, the chemical reactivity of the two molecules are nearly identical, the difference in mass and nuclear spin properties between hydrogen and deuterium gives rise to distinct physical characteristics and behaviors in analytical instrumentation. These differences are not merely academic; they are leveraged to enhance data quality, simplify complex spectra, and elucidate reaction mechanisms.
A Head-to-Head Comparison of Physicochemical Properties
The following table summarizes the key physicochemical properties of both non-deuterated methyl acetate and Methyl Acetate-d6, providing a quantitative basis for their comparison.
| Property | Non-deuterated Methyl Acetate | Methyl Acetate-d6 | Rationale for a Self-Validating System |
| Molecular Formula | C₃H₆O₂ | C₃D₆O₂ | The distinct molecular formulas are the basis for their different molecular weights, which is fundamental for their differentiation in mass spectrometry. |
| Molecular Weight | 74.08 g/mol [1][2] | 80.12 g/mol [3] | The significant mass difference ensures baseline separation of the two compounds in mass spectrometry, a critical requirement for the use of Methyl Acetate-d6 as an internal standard. |
| Boiling Point | 56.9 °C[1][4] | Not readily available, but expected to be very similar to the non-deuterated form. | The similar boiling points ensure co-elution in gas chromatography, a key aspect of a reliable internal standard method. |
| Density | 0.932 g/cm³ at 20 °C[1] | Not readily available, but expected to be slightly higher than the non-deuterated form. | While a minor difference, it's a consideration for precise solution preparation. |
| Melting Point | -98 °C[1] | Not readily available, but expected to be very similar to the non-deuterated form. | Relevant for storage and handling, the similarity ensures that standard protocols for the non-deuterated form are applicable. |
| ¹H NMR Spectrum | Shows two singlets at ~2.1 ppm and ~3.7 ppm[2] | No signals in the ¹H NMR spectrum. | This "NMR silence" is the primary reason for using deuterated solvents and for simplifying complex proton spectra. |
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy: The Sound of Silence
In ¹H NMR spectroscopy, the presence of protons in a solvent can obscure the signals from the analyte of interest. This is where deuterated solvents, including Methyl Acetate-d6, become indispensable.
The Causality Behind the Choice
The nucleus of a deuterium atom has a different spin quantum number and a much smaller gyromagnetic ratio compared to a proton. As a result, it resonates at a completely different frequency in an NMR spectrometer and is, for all practical purposes, "invisible" in a standard ¹H NMR experiment.
By using Methyl Acetate-d6 as a solvent for a proton-containing analyte, the resulting ¹H NMR spectrum will be free from overwhelming solvent peaks, allowing for a clear and unobstructed view of the analyte's signals. This is a foundational principle for obtaining high-quality NMR data.
Caption: The choice of solvent in ¹H NMR dictates the clarity of the resulting spectrum.
Application in Mass Spectrometry (MS): The Gold Standard for Quantification
In quantitative analysis using mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), an internal standard is crucial for achieving accuracy and precision. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. Methyl Acetate-d6 perfectly fits this description for the quantification of methyl acetate.
The Causality Behind the Choice
The key to a self-validating quantitative method is to have an internal standard that behaves identically to the analyte during sample preparation (extraction, derivatization) and analysis (chromatographic retention, ionization) but is clearly distinguishable by the detector.
-
Co-elution: Because Methyl Acetate-d6 has a very similar boiling point and polarity to non-deuterated methyl acetate, it will co-elute from a GC column. This ensures that any variations in injection volume or matrix effects at that specific retention time will affect both the analyte and the internal standard equally.
-
Mass Difference: The 6-dalton mass difference allows the mass spectrometer to easily differentiate between the analyte and the internal standard.
By adding a known amount of Methyl Acetate-d6 to every sample and calibration standard, a calibration curve can be constructed based on the ratio of the analyte peak area to the internal standard peak area. This ratio corrects for any sample loss or instrumental variability, leading to highly accurate and reproducible quantification.
Experimental Protocol: Quantitative Analysis of Methyl Acetate using GC-MS with Methyl Acetate-d6 as an Internal Standard
This protocol outlines a standard procedure for the quantification of methyl acetate in a solution.
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of non-deuterated methyl acetate in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of Methyl Acetate-d6 in the same solvent. This will serve as the internal standard stock solution.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking a blank matrix with varying concentrations of the non-deuterated methyl acetate stock solution.
-
To each calibration standard, add a fixed amount of the Methyl Acetate-d6 internal standard stock solution. A typical final concentration for the internal standard is in the mid-range of the calibration curve.
-
-
Sample Preparation:
-
To each unknown sample, add the same fixed amount of the Methyl Acetate-d6 internal standard stock solution as was added to the calibration standards.
-
-
GC-MS Analysis:
-
Inject the prepared standards and samples onto a GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: 40 °C for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
-
Data Analysis:
-
For each standard and sample, determine the peak area for the analyte (m/z 74) and the internal standard (m/z 80).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of methyl acetate in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Caption: Workflow for quantitative analysis using an internal standard.
Application in Reaction Mechanism Studies: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium can have a measurable effect on the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). This effect is a powerful tool for elucidating reaction mechanisms, as it can provide information about which bonds are broken or formed in the rate-determining step of a reaction.
The Causality Behind the Choice
The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, it requires more energy to break a C-D bond than a C-H bond. If a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow down the reaction rate. The magnitude of this rate change (the KIE, expressed as kH/kD) can provide insights into the transition state of the reaction.
For a reaction like the hydrolysis of methyl acetate, a primary KIE would be observed if a C-H bond on one of the methyl groups is directly involved in the rate-determining step. While this is not the case for simple hydrolysis, in enzyme-catalyzed reactions or other complex mechanisms, the KIE can be a critical piece of evidence.
Illustrative Experiment: Investigating the KIE in the Hydrolysis of Methyl Acetate
While the acid-catalyzed hydrolysis of methyl acetate does not involve the breaking of a C-H bond in the rate-determining step, we can outline a hypothetical experiment to illustrate how one would measure the KIE if such a mechanism were proposed.
-
Reaction Setup:
-
Prepare two separate reaction vessels, each containing an acidic aqueous solution.
-
To one vessel, add a known concentration of non-deuterated methyl acetate.
-
To the second vessel, add the same concentration of Methyl Acetate-d6.
-
Maintain both reaction vessels at a constant temperature.
-
-
Time-Course Monitoring:
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction immediately (e.g., by adding a strong base).
-
Analyze the concentration of the remaining methyl acetate (or the product, acetic acid) in each aliquot using a suitable analytical method, such as the GC-MS protocol described above.
-
-
Data Analysis:
-
For each reaction (deuterated and non-deuterated), plot the concentration of methyl acetate as a function of time.
-
Determine the initial rate of reaction for both the non-deuterated (kH) and deuterated (kD) species.
-
Calculate the Kinetic Isotope Effect as the ratio kH/kD.
-
A KIE significantly greater than 1 would suggest that a C-H bond is broken in the rate-determining step. A KIE close to 1 would indicate that the C-H bond is not broken in the rate-determining step.
Conclusion
References
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Wikipedia. Methyl acetate. [Link]
-
Be Atex. Methyl acetate / C₃H₆O₂. [Link]
-
Univar Solutions. Methyl Acetate High Purity. [Link]
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U.S. Department of Labor, Occupational Safety and Health Administration. METHYL ACETATE. [Link]
-
ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at = 2.1 ppm for the three equivalent methyl protons and one at = 3.7 ppm for the three equivalent methoxy protons. [Link]
-
EMBL-EBI. methyl acetate (CHEBI:77700). [Link]
-
ChemBK. METHYL ACETATE-D6. [Link]
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PubChem. Methyl Acetate-d6. [Link]
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ResearchGate. Analysis of Acetic acid-Methanol-Methyl acetate- Water mixture by Dual Packed Column Gas Chromatography. [Link]
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Doc Brown's Chemistry. mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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PubMed. A comprehensive quantitative analysis of methylated and ethylated DNA using high pressure liquid chromatography. [Link]
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YouTube. Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. [Link]
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Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling Methyl Acetate-d6
As a Senior Application Scientist, my primary objective is to empower researchers to achieve groundbreaking results safely and efficiently. This guide moves beyond a simple checklist, providing a deep, procedural framework for handling Methyl Acetate-d6. While the deuteration of this solvent is critical for its application in Nuclear Magnetic Resonance (NMR) spectroscopy, its fundamental chemical hazards are identical to those of its non-deuterated counterpart, Methyl Acetate. This protocol is designed to be a self-validating system, ensuring that every step is grounded in established safety principles and authoritative data.
Foundational Hazard Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of Methyl Acetate-d6 is the first step in constructing a robust safety plan. Its physicochemical properties dictate the necessity of every piece of personal protective equipment (PPE) and each handling procedure described herein.
Methyl Acetate is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness upon inhalation.[1][2] Repeated or prolonged skin contact can also cause irritation, dryness, and cracking.[2][3] The vapors are heavier than air, meaning they can accumulate in low-lying areas and travel a considerable distance to an ignition source.[4][3]
| Hazard Category | Specific Risk | Implication for Handling |
| Physical Hazard | Highly Flammable Liquid & Vapor (Flash Point: -13°C / 8.6°F)[1] | Requires strict control of ignition sources, use of non-sparking tools, and grounding of equipment to prevent static discharge.[5] |
| Health Hazard | Serious Eye Irritation (Category 2A)[6][1][7] | Mandates the use of sealed chemical splash goggles at all times. |
| Health Hazard | Skin Irritation / Dryness[6][3] | Necessitates the use of chemically resistant gloves and protective clothing. |
| Health Hazard | Specific Target Organ Toxicity - Single Exposure (Narcotic Effects, Respiratory Irritation)[6][1][2] | Requires handling in a well-ventilated area, typically a chemical fume hood, and may require respiratory protection. |
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a matter of preference but a scientifically determined necessity. Each component acts as a barrier against specific, identified hazards.
Eye and Face Protection
Direct contact with Methyl Acetate liquid or vapor can cause serious eye irritation and potential damage.[3]
-
Mandatory: Tightly sealed, indirect-vent chemical splash goggles must be worn at all times when handling Methyl Acetate-d6.[1][3] Standard safety glasses do not provide adequate protection against splashes and vapors.
-
Conditional: When there is a significant risk of splashing (e.g., transferring large volumes, potential for pressure release), a face shield must be worn in addition to chemical splash goggles.[3]
Hand Protection: Selecting the Correct Barrier
Choosing the right glove material is critical, as not all polymers offer the same level of protection against specific solvents. For acetates, material choice is particularly important.
The causality behind glove selection relates to the concepts of breakthrough time (the time it takes for the chemical to permeate the glove material) and degradation (the physical change in the glove material upon exposure). While nitrile gloves are common in laboratories, they offer limited protection against Methyl Acetate and are not recommended for prolonged contact.[8][9] Butyl rubber provides superior resistance.[1][3]
| Glove Material | Recommended Use Case | Typical Breakthrough Time | Rationale & Source |
| Nitrile Rubber (11-13 mil) | Normal Use / Incidental Splash Protection ONLY | ~ 1 hour | Suitable for handling sealed containers and brief tasks where direct contact is unlikely. Gloves must be changed immediately upon any splash.[1][10] |
| Butyl Rubber (12-15 mil) | Direct Contact / Spill Cleanup / Immersive Work | > 4 hours | The recommended material for extended handling, transferring liquids, or responding to a spill due to its high resistance to permeation and degradation by Methyl Acetate.[1][3] |
Protocol for Glove Use:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Don: Ensure hands are dry before donning gloves.
-
Doff: To remove, grasp the outside of one glove at the cuff with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Dispose: Dispose of contaminated gloves as hazardous waste according to your institution's guidelines.
-
Wash: Wash hands thoroughly with soap and water after removing gloves.[3]
Respiratory Protection
Methyl Acetate vapors can cause respiratory irritation, dizziness, and headaches.[2][3] Engineering controls are the primary line of defense.
-
Primary Control: All work with Methyl Acetate-d6 must be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[1]
-
When Required: Respiratory protection is necessary when engineering controls are insufficient, during a large spill, or in an emergency.[7][11] If the workplace exposure limit (OSHA PEL: 200 ppm TWA) is expected to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]
-
Fit Testing: Use of such respirators must be part of a written institutional program that includes medical evaluation, training, and fit testing as described in OSHA 1910.134.[3]
Body Protection
-
Lab Coat: A flame-resistant lab coat or a chemical-resistant apron should be worn to protect against splashes.[11]
-
Clothing and Footwear: Wear long pants and closed-toe shoes. For handling large quantities, solvent-resistant and antistatic footwear is recommended.[4]
Operational and Emergency Protocols
Standard Handling Workflow
This workflow presumes all operations are performed inside a certified chemical fume hood.
Caption: Standard workflow for handling Methyl Acetate-d6.
Spill Response Protocol
In the event of a spill, a calm and systematic response is crucial to ensure safety.
-
Evacuate & Alert: Immediately alert others in the area. Evacuate all non-essential personnel from the spill zone.[3]
-
Remove Ignition Sources: If it is safe to do so, extinguish all nearby flames, turn off equipment, and remove any sources of sparks.[3][12]
-
Don Full PPE: Before attempting cleanup, don the appropriate PPE: chemical splash goggles, a face shield, butyl rubber gloves, a chemical-resistant apron, and a NIOSH-approved respirator with an organic vapor cartridge.[6][12]
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[5]
-
Decontaminate & Ventilate: Clean the spill area with soap and water, and allow the area to ventilate thoroughly before resuming work.[3]
-
Dispose: Ensure the waste container is properly labeled and disposed of according to institutional and local regulations.
Sources
- 1. agilent.com [agilent.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nj.gov [nj.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. aglayne.com [aglayne.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
